Octahydro-1-benzofuran-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-7-1-2-8-6(5-7)3-4-10-8/h6-8H,1-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWZKMSEVNNCCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCO2)CC1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1558817-25-6 | |
| Record name | octahydro-1-benzofuran-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Stereochemical Maze: A Technical Guide to 5-Amino-Octahydrobenzofuran Isomers
For Researchers, Scientists, and Drug Development Professionals
The octahydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in biologically active natural products and synthetic drug candidates.[1][2] The introduction of an amino group at the 5-position significantly enhances the potential for molecular interactions, making 5-amino-octahydrobenzofuran a core of considerable interest for drug discovery programs targeting a wide array of diseases.[3][4] However, the inherent stereochemical complexity of this saturated bicyclic system presents a formidable challenge to chemists. This guide provides an in-depth exploration of the stereochemical intricacies of 5-amino-octahydrobenzofuran isomers, offering insights into their synthesis, characterization, and the critical importance of stereocontrol in harnessing their therapeutic potential.
Part 1: Deconstructing the Stereochemical Complexity
The 5-amino-octahydrobenzofuran core contains three stereogenic centers at the bridgehead carbons (C3a and C7a) and at the carbon bearing the amino group (C5). This gives rise to a total of 2³ = 8 possible stereoisomers. These isomers can be grouped into four pairs of enantiomers. The relative stereochemistry between these centers dictates the overall three-dimensional shape of the molecule, which in turn governs its biological activity.[5]
The fusion of the tetrahydrofuran and cyclohexane rings can be either cis or trans. In the cis-fused isomers, the hydrogens at the bridgehead carbons are on the same face of the molecule, resulting in a bent conformation. Conversely, the trans-fused isomers have these hydrogens on opposite faces, leading to a more linear and rigid structure. The conformational flexibility of the six-membered ring further adds to the complexity.[6][7] The cyclohexane ring in the octahydrobenzofuran system can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable.[8][9] The orientation of the amino group at C5 (axial or equatorial) will also significantly impact the molecule's conformation and its interactions with biological targets.
Diagram: Stereoisomers of 5-Amino-Octahydrobenzofuran
Caption: Relationship between the eight stereoisomers of 5-amino-octahydrobenzofuran.
Part 2: Strategies for Stereoselective Synthesis
Controlling the stereochemistry during the synthesis of 5-amino-octahydrobenzofuran isomers is paramount. The choice of synthetic strategy will depend on the desired stereoisomer and the available starting materials. Both diastereoselective and enantioselective approaches are employed.
Diastereoselective Synthesis
Diastereoselective strategies aim to control the relative stereochemistry of the chiral centers. This is often achieved by substrate-controlled or reagent-controlled methods.
-
Substrate-Controlled Synthesis: The inherent stereochemistry of a chiral starting material can direct the formation of new stereocenters. For instance, starting from a chiral cyclohexane derivative can influence the stereochemical outcome of the furan ring formation.
-
Reagent-Controlled Synthesis: The use of stereoselective reagents can favor the formation of one diastereomer over others. For example, catalytic hydrogenation of a double bond in a precursor molecule using a specific catalyst can lead to the preferential formation of a particular diastereomer.[10]
A common strategy involves the cyclization of a substituted cyclohexane precursor.[11] The stereochemistry of the substituents on the cyclohexane ring will influence the facial selectivity of the cyclization, leading to the formation of either the cis or trans-fused ring system.
Enantioselective Synthesis
Enantioselective synthesis is crucial for obtaining optically pure isomers, which is often a requirement for therapeutic applications.[12][13]
-
Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as carbohydrates or amino acids, to construct the desired chiral molecule.[14]
-
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in a reaction. For example, an asymmetric Diels-Alder reaction between a furan and a dienophile can be used to construct the octahydrobenzofuran core with high enantiomeric excess.[15] Chiral Lewis acids and organocatalysts are frequently employed in such transformations.[13]
Table 1: Comparison of Stereoselective Synthetic Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Diastereoselective | Control of relative stereochemistry. | Can be simpler to implement; relies on thermodynamic or kinetic control. | Does not produce enantiomerically pure compounds without a chiral starting material. |
| Enantioselective | Control of absolute stereochemistry. | Produces enantiomerically enriched or pure compounds. | Often requires more complex catalysts or starting materials; can be more expensive. |
Part 3: Analytical Techniques for Stereochemical Characterization
The unambiguous determination of the stereochemistry of each isolated isomer is a critical step. A combination of spectroscopic and crystallographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative stereochemistry of the 5-amino-octahydrobenzofuran isomers.[16]
-
¹H NMR: The coupling constants (J-values) between protons on adjacent carbons can provide information about their dihedral angles, which in turn helps to deduce the relative stereochemistry. For example, a large coupling constant between two vicinal axial protons in the cyclohexane ring is indicative of a trans-diaxial relationship.
-
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY, can identify protons that are close in space. The presence or absence of NOE correlations between specific protons can help to establish the relative configuration of the stereocenters and the conformation of the ring system.[16]
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive determination of the absolute and relative stereochemistry of a molecule.[17] By obtaining a crystalline derivative of a single isomer, it is possible to elucidate its three-dimensional structure with high precision. This technique is invaluable for confirming the stereochemical assignments made by other methods.
Chiral Chromatography
Chiral chromatography is essential for the separation of enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method.[18] The choice of CSP depends on the specific properties of the analytes. Derivatization of the amino group with a chiral derivatizing agent can also be employed to form diastereomers that can be separated on a standard achiral stationary phase.[19]
Experimental Protocol: Chiral HPLC Separation of 5-Amino-octahydrobenzofuran Enantiomers
-
Column Selection: Choose a suitable chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H) or a protein-based column.
-
Mobile Phase Optimization: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is optimized to achieve good resolution and reasonable retention times. The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape for basic analytes.
-
Sample Preparation: Dissolve the racemic mixture of the 5-amino-octahydrobenzofuran isomer in the mobile phase.
-
Injection and Detection: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector or a mass spectrometer.
-
Data Analysis: Determine the retention times and peak areas of the two enantiomers to calculate the enantiomeric excess (ee).
Diagram: Workflow for Stereochemical Analysis
Caption: A typical workflow for the synthesis and stereochemical analysis of 5-amino-octahydrobenzofuran isomers.
Conclusion
The stereochemical complexity of 5-amino-octahydrobenzofuran isomers presents both a challenge and an opportunity in drug discovery. A thorough understanding of the stereoisomeric possibilities, coupled with the strategic application of stereoselective synthesis and robust analytical techniques, is essential for unlocking the full therapeutic potential of this important scaffold. By carefully navigating this intricate stereochemical landscape, researchers can design and develop novel drug candidates with improved efficacy and safety profiles.
References
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Synthesis of 5-hydroxylated β-amino ester diastereoisomers (±)-9 and (±)-10[2]. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
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The Importance of Stereochemistry in 5-HT7R Modulation—A Case Study of Hydantoin Derivatives - PMC. (n.d.). NCBI. Retrieved January 23, 2024, from [Link]
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Neutron and X-ray crystal structures of a perdeuterated enzyme inhibitor complex reveal the catalytic proton network of the Toho-1 β-lactamase for the acylation reaction. (2013). Journal of Biological Chemistry, 288(48), 34683-34693. [Link]
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(PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2017). ResearchGate. Retrieved January 23, 2024, from [Link]
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Finding the total amount of stereoisomers. (2020, February 21). YouTube. Retrieved January 23, 2024, from [Link]
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Diversity-oriented synthesis of poly-substituted benzofuran derivatives bearing amino groups at 2- or 3-positions: Rh- or Ni-catalyzed cycloisomerization between ynamides and enol ethers. (2021). Organic Chemistry Frontiers, 8(19), 5436-5442. [Link]
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Conformational Analysis of Medium Rings. (n.d.). Macmillan Group. Retrieved January 23, 2024, from [Link] conformational%20analysis%20of%20medium%20rings.pdf
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(PDF) Enantioselective synthesis of cis-hydrobenzofurans bearing all-carbon quaternary stereocenters and application to total synthesis of (‒)-morphine. (2020). ResearchGate. Retrieved January 23, 2024, from [Link]
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Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. (2019). Molecules, 25(1), 21. [Link]
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Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. (2014). Angewandte Chemie International Edition, 53(33), 8829-8833. [Link]
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Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. (2013). Journal of Chromatography A, 1303, 1-25. [Link]
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Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. (2023). Organic Letters, 25(26), 4872-4876. [Link]
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Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. Retrieved January 23, 2024, from [Link]
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How to Find Stereoisomers. (n.d.). Organic Chemistry Tutor. Retrieved January 23, 2024, from [Link]
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One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). Molecules, 24(12), 2218. [Link]
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3.6: Stereoisomers. (2019, June 5). Chemistry LibreTexts. Retrieved January 23, 2024, from [Link]
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Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2023). Atlantis Press, 2, 248-261. [Link]
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Conformational Analysis of Benzoannulated Nine-Membered Rings, 5. 1,2,6,7-Tetrahydro-4H-3,5-benzodioxonin. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
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Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. (2021). Organic Letters, 23(13), 4915-4919. [Link]
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Chiral Separation of Amino Acids by Chromatography. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
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Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2022). Beilstein Journal of Organic Chemistry, 18, 869-878. [Link]
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Conformational analysis of medium rings. (2015, April 2). SlideShare. Retrieved January 23, 2024, from [Link]
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Chemical and in vitro biological formation of octahydrocurcumin stereoisomers, and in vitro activity of raceme and meso-octahydrocurcumin. (2023). Bioscience, Biotechnology, and Biochemistry, 87(3), 303-307. [Link]
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Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. (2000). Journal of Medicinal Chemistry, 43(15), 2837-2850. [Link]
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Diastereoselective synthesis of chroman bearing spirobenzofuranone scaffolds via oxa-Michael/1,6-conjugated addition of para-quinone methides with benzofuranone-type olefins. (2022). Organic & Biomolecular Chemistry, 20(25), 5087-5091. [Link]
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Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. (2019). Molecules, 25(1), 21. [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(45), 26096-26114. [Link]
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Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. Retrieved January 23, 2024, from [Link]
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Photochemistry in Medicinal Chemistry and Chemical Biology. (2023). Journal of Medicinal Chemistry, 66(6), 3845-3873. [Link]
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Organic Chemistry: Total Number of Stereoisomers. (2019, May 17). SimpleChemConcepts. Retrieved January 23, 2024, from [Link]
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High-throughput, fast enantioseparations of chiral bioactive compounds by means of liquid chromatography on modern stationary phases: A review. (2023). Journal of Pharmaceutical and Biomedical Analysis, 236, 115714. [Link]
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Ring Conformations. (n.d.). Michigan State University. Retrieved January 23, 2024, from [Link]
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Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
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Enantioselective Synthesis of Tetrahydrofuran Derivatives. (2014, June 30). ChemistryViews. Retrieved January 23, 2024, from [Link]
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Octahydro-1-benzofuran-5-amine CAS number and synonyms
[1]
Executive Summary & Core Significance
Octahydro-1-benzofuran-5-amine (CAS: 1558817-25-6) is a bicyclic, saturated amine scaffold increasingly utilized in modern medicinal chemistry.[1] Unlike its aromatic counterpart (1-benzofuran-5-amine), this compound represents a "3D-rich" fragment, offering high fraction of sp3-hybridized carbons (
This guide details the physicochemical identity, synthetic pathways, and application logic for researchers incorporating this scaffold into lead optimization programs.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Registry
| Parameter | Value |
| CAS Registry Number | 1558817-25-6 |
| IUPAC Name | Octahydro-1-benzofuran-5-amine |
| Common Synonyms | 5-Aminooctahydrobenzofuran; Octahydrobenzo[b]furan-5-amine |
| Molecular Formula | C |
| Molecular Weight | 141.21 g/mol |
| SMILES | NC1CCC2C(C1)CCO2 |
| InChI Key | Derived from specific stereoisomer |
Physicochemical Properties (Predicted)
| Property | Value | Significance |
| cLogP | ~0.5 - 0.8 | Ideal for CNS penetration and oral bioavailability.[1] |
| TPSA | ~38 Ų | High permeability potential (Rule of 5 compliant).[1] |
| pKa (Conj. Acid) | ~9.5 - 10.5 | Typical for secondary aliphatic amines; exists as cation at physiological pH.[1] |
| H-Bond Donors | 1 | Primary amine functionality.[1] |
| H-Bond Acceptors | 2 | Amine nitrogen + Furan oxygen.[1] |
Stereochemical Complexity
The octahydrobenzofuran core contains two bridgehead stereocenters (3a, 7a) and one amine-bearing stereocenter (5), creating a potential for multiple diastereomers.[1]
-
Cis-Fusion: The 5,6-ring system is most stable in a cis-fused conformation (similar to hydrindane).[1] Catalytic hydrogenation typically yields the cis-fused core.
-
Amine Orientation: The amine at position 5 can be endo or exo relative to the bridgehead.
-
Commercial Status: CAS 1558817-25-6 typically refers to the racemic mixture or the unspecified stereoisomer. Researchers requiring specific enantiomers (e.g., (3aR,5R,7aS)) must employ asymmetric synthesis or chiral resolution.[1]
Synthetic Methodologies
The synthesis of octahydro-1-benzofuran-5-amine generally proceeds through the reduction of the aromatic precursor or the construction of the bicyclic core followed by functionalization.
Protocol A: Reductive Amination (Primary Route)
This route is preferred for generating the amine from the accessible ketone intermediate.[1]
-
Intermediate Preparation: Octahydro-1-benzofuran-5-one is prepared via the catalytic hydrogenation of 6,7-dihydro-4H-benzofuran-5-one or direct hydrogenation of benzofuran-5-ol derivatives using Rh/Al
O or Ru catalysts under high pressure.[1] -
Reductive Amination: The ketone is treated with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride or STAB) to yield the amine.[1]
Protocol B: Oxime Reduction
Alternatively, the ketone can be converted to an oxime, which is then reduced to the primary amine.[1] This method often allows for better stereocontrol depending on the reducing agent used (e.g., LiAlH
Experimental Workflow Visualization
The following diagram outlines the logical synthetic flow from the aromatic precursor to the target amine.
Figure 1: Synthetic pathways to Octahydro-1-benzofuran-5-amine showing the direct reductive amination and the oxime intermediate routes.[1][2]
Applications in Drug Discovery[1][7]
Scaffold Hopping & FBDD
Octahydro-1-benzofuran-5-amine serves as a saturated bioisostere for:
-
5-Aminobenzofuran: Reducing the aromatic ring increases solubility and introduces chirality.
-
5-Aminoindole / Indoline: The oxygen atom alters the H-bond acceptor profile and lipophilicity (logD) compared to the NH of indole.
Biological Targets
Due to its structural similarity to neurotransmitters and alkaloids (e.g., galanthamine core), this scaffold is relevant for:
Handling & Safety Protocols
-
Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Amines are prone to oxidation and carbamate formation upon exposure to air/CO
.[1] -
Solubility: Highly soluble in DMSO, Methanol, and DCM.[1] Moderate water solubility (pH dependent).[1]
References
-
PubChem Compound Summary. "Octahydro-1-benzofuran-5-amine (CAS 1558817-25-6)."[1] National Center for Biotechnology Information. Link[1]
-
Moock, D., et al. (2021). "Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis."[1][3] Angewandte Chemie International Edition. (Describes synthesis of the octahydrobenzofuran core). Link[1]
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry. (Standard protocol for amine synthesis). Link[1]
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Metabolic Stability of Saturated Benzofuran Derivatives: A Technical Guide
Topic: Metabolic Stability of Saturated Benzofuran Derivatives Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Cost of Saturation
In medicinal chemistry, the 2,3-dihydrobenzofuran (saturated benzofuran) scaffold is a privileged structure, offering distinct vectors for substitution and improved solubility compared to its planar, aromatic benzofuran counterpart. However, this saturation introduces specific metabolic liabilities—primarily benzylic oxidation—that can severely limit oral bioavailability.
This guide provides a mechanistic analysis of these liabilities, actionable medicinal chemistry strategies to mitigate them, and a validated experimental protocol for assessing metabolic stability in early discovery.
Mechanistic Analysis: The Metabolic "Soft Spots"[1]
Unlike the fully aromatic benzofuran, which typically undergoes metabolic clearance via aromatic hydroxylation or epoxide formation, the 2,3-dihydrobenzofuran possesses two
The Benzylic Oxidation Pathway
The primary metabolic driver for this scaffold is Cytochrome P450 (CYP)-mediated hydroxylation , predominantly at the C3 position .
-
Why C3? The C3 carbon is benzylic. The C-H bond dissociation energy (BDE) at this position is significantly lower (~85-90 kcal/mol) than a standard alkyl C-H bond (~98 kcal/mol) due to resonance stabilization of the radical intermediate by the adjacent benzene ring.
-
The Cascade:
-
Hydroxylation: CYP enzymes (often CYP3A4 or CYP2D6) insert oxygen at C3, forming 3-hydroxy-2,3-dihydrobenzofuran.
-
Dehydration/Aromatization: This metabolite is chemically unstable and often undergoes dehydration to form the fully aromatic benzofuran. This represents a "metabolic aromatization" pathway.
-
Ring Opening: Alternatively, oxidation at C2 (hemiacetal formation) can lead to spontaneous ring opening, exposing a reactive phenol and an aldehyde chain, which can form covalent adducts with proteins.
-
Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the dihydrobenzofuran core.
Figure 1: Divergent metabolic pathways of 2,3-dihydrobenzofuran. The C3-hydroxylation pathway leading to aromatization is often the dominant clearance mechanism.
Strategic Optimization (SAR)
To improve the metabolic half-life (
Deuteration (The Kinetic Isotope Effect)
Replacing hydrogen atoms at C3 with deuterium (
-
Impact: Often yields a 2-5x increase in metabolic stability.
Steric Blocking
Introducing a gem-dimethyl group at C3 or C2 eliminates the abstractable protons entirely (at that carbon) or creates significant steric hindrance for the CYP heme iron to access the remaining protons.
-
Trade-off: This significantly changes the molecular shape and lipophilicity (cLogP), potentially affecting target binding.
Electronic Deactivation
Adding electron-withdrawing groups (EWGs) like Fluorine (
Comparative Stability Data
The table below summarizes the theoretical impact of these modifications based on literature trends for similar scaffolds (e.g., Carbofuran metabolism).
| Compound Variant | Modification | Metabolic Liability | Relative Stability (Fold Change) |
| Parent | Unsubstituted | High (C3 Benzylic Ox) | 1.0x (Baseline) |
| Analog A | 3,3-d2 (Deuteration) | Reduced C3 HAT rate | ~2.5x |
| Analog B | 3,3-dimethyl | Blocked C3 Ox | ~8.0x |
| Analog C | 5-Fluoro | Reduced e- density | ~1.5x |
| Analog D | Pyridine-fused (Aza) | Reduced Lipophilicity | ~4.0x |
Experimental Protocol: Microsomal Stability Assay
This protocol determines the Intrinsic Clearance (
Reagents & Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
-
Test Compound: 10 mM stock in DMSO.
Step-by-Step Workflow
Step 1: Preparation of Incubation Mixture
-
Dilute HLM to 0.5 mg/mL in KPi buffer (pre-warmed to 37°C).
-
Spike Test Compound into the HLM mixture to a final concentration of 1 µM .
-
Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
-
Step 2: Pre-Incubation
-
Incubate the mixture at 37°C for 5 minutes. This allows the compound to bind non-specifically to microsomes and reach thermal equilibrium.
Step 3: Reaction Initiation
-
Add NADPH (final conc. 1 mM) to initiate the reaction.[1]
-
Control: Prepare a parallel incubation without NADPH to monitor non-enzymatic degradation (chemical stability).
Step 4: Sampling (Time-Course)
-
At time points
min, remove 50 µL aliquots. -
Immediately dispense into 150 µL of ice-cold Quench Solution (ACN + IS).
-
Why: This precipitates proteins and stops metabolism instantly.
-
Step 5: Processing & Analysis
-
Centrifuge plates at 4,000 rpm for 20 min at 4°C.
-
Inject supernatant onto LC-MS/MS.[1]
-
Monitor the Parent/Internal Standard peak area ratio.
Assay Visualization
The following diagram details the logical flow of the stability assay.
Figure 2: Standardized workflow for microsomal stability assessment.
Data Calculation & Interpretation
To validate the stability, calculate the Intrinsic Clearance (
-
Plot:
vs. Time (min). -
Slope: The slope of the linear regression is
. -
Half-life (
): -
Intrinsic Clearance (
):-
Where [Microsomal Protein] is typically 0.5 mg/mL.
-
Success Criteria:
-
High Stability:
min ( ). -
Moderate Stability:
min. -
Low Stability:
min (Likely requires structural modification).
References
-
Synthesis and Reactivity: Wu, L., et al. (2021).[2] Rh(III)-Catalyzed C-H Activation for Dihydrobenzofuran Synthesis. Organic Letters.
-
Metabolic Pathways: Usach, I., et al. (2004). In vitro metabolism of carbofuran by human, mouse, and rat cytochrome P450. Chemico-Biological Interactions.
-
Drug Design Strategy: Lazzara, P. R., & Moore, T. W. (2020). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry.[3]
-
Assay Protocol: Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
-
PAR4 Antagonists: Wang, Y., et al. (2024).[4] Discovery of 2,3-Dihydro[1,4]dioxino[2,3-g]benzofuran Derivatives as PAR4 Antagonists. Journal of Medicinal Chemistry.
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- 4. Discovery of 2,3-Dihydro[1,4]dioxino[2,3- g]benzofuran Derivatives as Protease Activated Receptor 4 (PAR4) Antagonists with Potent Antiplatelet Aggregation Activity and Low Bleeding Tendency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Three-Dimensional Landscape of Octahydrobenzofuran Amines: A Technical Guide for Drug Discovery
Introduction: Embracing the Third Dimension in Drug Discovery
The pursuit of novel therapeutics is an ever-evolving journey, demanding innovative strategies to navigate the vastness of chemical space. For decades, drug discovery has been heavily influenced by the principles of Lipinski's "rule of five," which has inadvertently led to a predominance of flat, aromatic compounds in screening libraries. While this approach has yielded numerous successes, it has also left a significant portion of the proteome, particularly targets with challenging binding sites, "undruggable."
The limitations of two-dimensional thinking have spurred a paradigm shift towards embracing the third dimension in medicinal chemistry. Fragment-based drug discovery (FBDD) has emerged as a powerful strategy, and within this field, there is a growing appreciation for the value of three-dimensional (3D) fragments. These sp³-rich scaffolds offer a wealth of stereochemical complexity and conformational diversity, enabling them to make more precise and intricate interactions with protein binding pockets. Saturated heterocyclic scaffolds, in particular, are gaining prominence due to their favorable physicochemical properties, such as improved solubility and metabolic stability, compared to their aromatic counterparts.[1][2]
This technical guide delves into the rich 3D structural diversity of a particularly promising class of fragments: octahydrobenzofuran amines . This bicyclic scaffold, a fusion of a cyclohexane and a tetrahydrofuran ring, offers a rigid yet conformationally nuanced core that can be decorated with an amine functionality to provide a key interaction point for biological targets. We will explore the stereoselective synthesis of these fragments, dissect their intricate conformational landscape, and discuss their potential applications in modern drug discovery campaigns.
Stereoselective Synthesis: Crafting the 3D Architecture
The therapeutic potential of octahydrobenzofuran amine fragments is intrinsically linked to their three-dimensional structure. Therefore, the ability to control the stereochemistry at multiple chiral centers during their synthesis is of paramount importance. The fusion of the cyclohexane and tetrahydrofuran rings can be either cis or trans, and the amine substituent can be positioned at various locations with either an axial or equatorial orientation. Each of these stereoisomers presents a unique 3D shape for interaction with a biological target.
Key Synthetic Strategies
Several synthetic approaches can be employed to access stereochemically defined octahydrobenzofuran amines. These strategies often leverage classic organic reactions with modern catalytic methods to achieve high levels of stereocontrol.
One powerful approach involves the diastereoselective epoxidation of a methyleneoctahydrobenzofuran intermediate followed by regioselective oxirane ring-opening with an amine .[3] This strategy allows for the introduction of the amine group with defined stereochemistry. The starting methyleneoctahydrobenzofuran can be synthesized from readily available chiral precursors, such as isopulegol, thereby establishing the initial stereochemistry of the ring system.[3]
Caption: Synthetic pathway to octahydrobenzofuran amines.
Another versatile method is the oxonium-Prins cyclization , which can be used to construct the tetrahydrofuran ring with control over the relative stereochemistry of the substituents.[4] By carefully choosing the starting materials and reaction conditions, it is possible to favor the formation of either cis- or trans-fused ring systems. Subsequent functional group manipulation can then be used to introduce the amine moiety.
The stereoselective synthesis of morphine fragments has also provided valuable insights into the construction of cis- and trans-octahydro-1H-benzo[4][5]furo[3,2-e]isoquinolines, which share the core octahydrobenzofuran skeleton.[5] These syntheses often employ palladium-catalyzed cyclization reactions to construct the fused ring system with high stereocontrol.
| Synthetic Method | Key Transformation | Stereochemical Control | Advantages | Disadvantages |
| Epoxidation/Ring Opening | Stereoselective epoxidation and amine addition | High diastereoselectivity | Utilizes chiral pool starting materials | Limited to specific substitution patterns |
| Oxonium-Prins Cyclization | Lewis acid-mediated cyclization of an unsaturated alcohol | Good control over ring fusion stereochemistry | Convergent approach | Can require multi-step synthesis of precursors |
| Palladium-Catalyzed Cyclization | Intramolecular Heck or similar reactions | Excellent stereocontrol | High efficiency and functional group tolerance | Requires specialized catalysts and precursors |
Table 1: Comparison of Synthetic Strategies for Octahydrobenzofuran Amines
Experimental Protocol: Synthesis of a Neoisopulegol-Based Octahydrobenzofuran Aminoalcohol[3]
This protocol describes the synthesis of a 1,2-aminoalcohol derivative with a neoisopulegol-based octahydrobenzofuran core.
Step 1: Synthesis of the Methyleneoctahydrobenzofuran Intermediate
-
To a solution of (+)-neoisopulegol (derived from natural (-)-isopulegol) in an appropriate solvent, add a chlorinating agent (e.g., N-chlorosuccinimide).
-
Initiate the reaction, for example, by photolysis or with a radical initiator, to achieve allylic chlorination.
-
Induce cyclization of the resulting allylic chloride to form the methyleneoctahydrobenzofuran intermediate. This can be achieved under thermal conditions or with a Lewis acid catalyst.
-
Purify the product by column chromatography.
Step 2: Stereoselective Epoxidation
-
Dissolve the methyleneoctahydrobenzofuran intermediate in a chlorinated solvent (e.g., dichloromethane).
-
Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Purify the resulting epoxide by column chromatography.
Step 3: Oxirane Ring Opening with a Primary Amine
-
Dissolve the purified epoxide in a suitable solvent (e.g., methanol).
-
Add the desired primary amine in excess.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting 1,2-aminoalcohol by column chromatography to yield the final product.
Conformational Analysis: Unveiling the 3D Structural Diversity
The octahydrobenzofuran scaffold, analogous to decalin, can exist in different conformational isomers depending on the stereochemistry of the ring fusion. The trans-fused system is conformationally rigid, existing in a stable chair-chair conformation. In contrast, the cis-fused system is conformationally flexible and can undergo ring-flipping between two chair-chair conformers.[6]
Caption: Ring flipping in cis-octahydrobenzofuran.
The introduction of an amine substituent further enriches this conformational landscape. The position and stereochemistry (axial vs. equatorial) of the amine group can significantly influence the conformational equilibrium of the cis-fused system and introduce additional steric and electronic interactions in both cis and trans isomers.
Influence of the Amine Substituent
The conformational preference of a substituent on a cyclohexane ring is governed by the desire to minimize steric interactions, particularly 1,3-diaxial interactions. Generally, bulky substituents prefer to occupy the more spacious equatorial position. The conformational preference of an amino group can be influenced by its protonation state and the nature of any N-substituents.
In the context of the octahydrobenzofuran scaffold, the conformational analysis becomes more complex due to the presence of the fused tetrahydrofuran ring and the lone pair of electrons on the oxygen atom. These features can introduce additional stereoelectronic effects, such as the anomeric effect, which may influence the preferred conformation of the amine substituent.
Computational studies, coupled with experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for elucidating the conformational preferences of these fragments.[7] Key NMR parameters, such as coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations, can provide detailed information about the dihedral angles and through-space proximities of protons, allowing for the determination of the predominant conformation in solution. X-ray crystallography can provide definitive solid-state structures, offering a snapshot of a low-energy conformation.[8]
| Parameter | Axial Amine | Equatorial Amine |
| ³JHH (H-C-N-H) | Typically small (2-4 Hz) | Typically large (8-12 Hz) for anti-periplanar protons |
| NOE Correlations | Strong NOEs to other axial protons on the same face of the ring | Strong NOEs to adjacent axial and equatorial protons |
| ¹³C Chemical Shifts | Upfield shift of the carbon bearing the amine and γ-gauche carbons | Downfield shift compared to the axial isomer |
Table 2: Key NMR Parameters for Conformational Analysis of Amines
Application in Fragment-Based Drug Discovery
The rich 3D structural diversity of octahydrobenzofuran amine fragments makes them highly attractive for use in FBDD campaigns. Their well-defined stereochemistry and conformational preferences allow them to present a precise vector for interaction with a protein binding site. The amine group can act as a hydrogen bond donor or acceptor, or as a handle for further chemical elaboration to grow the fragment into a more potent lead compound.
Case Study: Hypothetical Screening Campaign
To illustrate the potential of these fragments, consider a hypothetical FBDD campaign targeting a novel kinase. A library of stereochemically diverse octahydrobenzofuran amine fragments is screened against the target protein using a biophysical technique such as Surface Plasmon Resonance (SPR) or NMR spectroscopy.
Several hits are identified, and their binding modes are determined by X-ray crystallography. The crystal structures reveal that a cis-fused octahydrobenzofuran amine with an equatorial amine at the C5 position binds in a key pocket, with the amine forming a crucial hydrogen bond with a backbone carbonyl of the protein.
Caption: A typical fragment-based drug discovery workflow.
With this structural information in hand, medicinal chemists can then embark on a hit-to-lead optimization campaign. The octahydrobenzofuran core provides a rigid scaffold to maintain the key binding interactions, while the amine functionality serves as an anchor point for synthetic elaboration. By exploring different substituents on the amine or at other positions on the scaffold, it is possible to improve the potency, selectivity, and pharmacokinetic properties of the initial fragment hit.
Conclusion
Octahydrobenzofuran amine fragments represent a valuable and underexplored area of chemical space for fragment-based drug discovery. Their inherent 3D structural diversity, arising from the interplay of stereochemistry and conformational flexibility, provides a powerful platform for the design of novel therapeutics. The ability to synthesize these fragments in a stereocontrolled manner is crucial for unlocking their full potential. As our understanding of the intricate relationship between 3D structure and biological activity continues to grow, scaffolds such as octahydrobenzofuran amines will undoubtedly play an increasingly important role in the future of drug discovery.
References
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Stereoselective synthesis of morphine fragments trans- and cis-octahydro-1H-benzo[4][5]furo[3,2-e]isoquinolines - ResearchGate. (2025). Vertex AI Search.
- Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization - Imperial College London. (n.d.). Vertex AI Search.
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- Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed. (n.d.). Vertex AI Search.
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- Fused Rings: Cis and Trans Decalin - Master Organic Chemistry. (2014). Vertex AI Search.
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- Regioselective 1,2-Diamination of Aryl-Substituted 1,3-Dienes via Axial PPh3-Coordinated Dirhodium(II) Catalysis - American Chemical Society. (2026). Vertex AI Search.
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- Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed. (2024). Vertex AI Search.
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- A mixed-valent cyclodiphosphazane: Transition metal chemistry and cis/trans isomerisation - Indian Academy of Sciences. (n.d.). Vertex AI Search.
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- CIS TRANS ISOMERS AND NMR - ORGANIC SPECTROSCOPY INTERN
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Methodological & Application
Application Note: A Strategic Approach to the Synthesis of Octahydro-1-benzofuran-5-amine from Benzofuran Precursors
Introduction
The octahydro-1-benzofuran scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amine functionality at the 5-position creates a versatile intermediate, octahydro-1-benzofuran-5-amine, which is a valuable building block for the synthesis of novel therapeutics.[1][2][3] This application note provides a comprehensive guide for the synthesis of octahydro-1-benzofuran-5-amine from readily available benzofuran precursors. We will explore a robust synthetic strategy, delving into the rationale behind the chosen methodologies and providing detailed, step-by-step protocols for key transformations. The focus is on a logical and efficient pathway that begins with the functionalization of the benzofuran core, followed by the complete saturation of the bicyclic system.
Synthetic Strategy: A Two-Pronged Approach
The synthesis of octahydro-1-benzofuran-5-amine from a benzofuran starting material necessitates two primary transformations:
-
Introduction of the Amine Functionality: This can be achieved either by direct amination of the benzofuran ring or, more commonly, through the nitration of the aromatic ring followed by reduction of the nitro group.
-
Complete Hydrogenation of the Bicyclic Ring System: This involves the saturation of both the furan and the benzene rings of the benzofuran scaffold.
Our proposed synthetic pathway commences with 5-nitrobenzofuran as a key intermediate. This precursor is advantageous as the nitro group can be reduced to the desired amine in a subsequent step. The overall strategy is depicted in the workflow diagram below.
Caption: Synthetic workflow for octahydro-1-benzofuran-5-amine.
Part 1: Synthesis of 5-Nitrobenzofuran
The initial step involves the nitration of benzofuran to introduce the nitro group at the 5-position. This is a standard electrophilic aromatic substitution reaction.
Protocol 1: Nitration of Benzofuran
Materials:
-
Benzofuran
-
Fuming nitric acid
-
Acetic anhydride
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
In a round-bottom flask cooled to 0 °C in an ice bath, dissolve benzofuran (1.0 eq) in a mixture of acetic anhydride and acetic acid.
-
Slowly add fuming nitric acid (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford 5-nitrobenzofuran.
Part 2: Catalytic Hydrogenation to Octahydro-1-benzofuran-5-amine
The complete reduction of 5-nitrobenzofuran to octahydro-1-benzofuran-5-amine is a challenging transformation that requires careful selection of catalysts and reaction conditions to achieve both saturation of the bicyclic system and reduction of the nitro group. A two-step or a one-pot cascade approach can be employed.[4]
Strategy A: Two-Step Hydrogenation
This strategy involves the initial selective hydrogenation of the furan ring and reduction of the nitro group, followed by the hydrogenation of the remaining benzene ring.
Step 1: Selective Hydrogenation to 5-Amino-2,3-dihydrobenzofuran
Catalytic systems based on palladium or ruthenium have been shown to be effective for the selective hydrogenation of the furan ring in benzofuran derivatives.[5][6] Concurrently, these catalysts can facilitate the reduction of the nitro group to an amine.
Protocol 2: Synthesis of 5-Amino-2,3-dihydrobenzofuran
Materials:
-
5-Nitrobenzofuran
-
Palladium on carbon (10% Pd/C) or Ruthenium on carbon (5% Ru/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Celite®
Procedure:
-
To a high-pressure reactor, add 5-nitrobenzofuran (1.0 eq) and the chosen catalyst (5-10 mol%).
-
Add methanol or ethanol as the solvent.
-
Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain crude 5-amino-2,3-dihydrobenzofuran, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Arene Hydrogenation to Octahydro-1-benzofuran-5-amine
The hydrogenation of the benzene ring of 5-amino-2,3-dihydrobenzofuran requires more forcing conditions, often employing rhodium or ruthenium-based catalysts.
Protocol 3: Synthesis of Octahydro-1-benzofuran-5-amine
Materials:
-
5-Amino-2,3-dihydrobenzofuran
-
Rhodium on alumina (5% Rh/Al₂O₃) or Ruthenium on carbon (5% Ru/C)
-
Methanol or Acetic acid
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, dissolve 5-amino-2,3-dihydrobenzofuran (1.0 eq) in methanol or acetic acid.
-
Add the rhodium or ruthenium catalyst (5-10 mol%).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the autoclave with hydrogen gas to a high pressure (e.g., 500-1000 psi).
-
Heat the reaction to a higher temperature (e.g., 80-120 °C) and stir.
-
Maintain the reaction under these conditions for an extended period (12-24 hours), monitoring for the disappearance of the starting material.
-
After completion, cool the autoclave, vent the hydrogen, and filter the catalyst.
-
Concentrate the filtrate. If acetic acid was used as the solvent, a basic workup will be required to neutralize the acid and isolate the free amine.
-
Purify the final product by distillation or crystallization to obtain octahydro-1-benzofuran-5-amine.
Strategy B: One-Pot Cascade Hydrogenation
A more efficient approach is a one-pot cascade catalysis that achieves the complete reduction of 5-nitrobenzofuran in a single step.[4] This requires a highly active and robust catalyst capable of hydrogenating both rings and reducing the nitro group. A combination of catalysts or a single, highly effective catalyst can be used.
Caption: One-pot cascade hydrogenation concept.
Protocol 4: One-Pot Synthesis of Octahydro-1-benzofuran-5-amine
Materials:
-
5-Nitrobenzofuran
-
A highly active hydrogenation catalyst (e.g., Rhodium on carbon, or a mixed catalyst system like Pd/C and Rh/C)
-
Methanol or other suitable solvent
-
Hydrogen gas (H₂)
-
High-pressure autoclave
Procedure:
-
Charge a high-pressure autoclave with 5-nitrobenzofuran (1.0 eq) and the hydrogenation catalyst(s) (5-10 mol%).
-
Add the solvent and seal the autoclave.
-
Purge the system with nitrogen and then with hydrogen.
-
Pressurize with hydrogen to a high pressure (e.g., 1000 psi).
-
Gradually heat the reaction mixture to the target temperature (e.g., 100 °C) while stirring.
-
Maintain the reaction at this temperature and pressure for 24-48 hours, or until the reaction is complete as determined by GC-MS analysis.
-
Cool the autoclave to room temperature, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting octahydro-1-benzofuran-5-amine by vacuum distillation or another appropriate method.
Data Summary
The following table provides expected outcomes for the key transformations. Yields are indicative and may vary based on specific reaction conditions and scale.
| Transformation | Starting Material | Product | Catalyst/Reagents | Typical Yield |
| Nitration | Benzofuran | 5-Nitrobenzofuran | HNO₃, Ac₂O, AcOH | 70-85% |
| Selective Hydrogenation | 5-Nitrobenzofuran | 5-Amino-2,3-dihydrobenzofuran | 10% Pd/C, H₂ | 85-95% |
| Arene Hydrogenation | 5-Amino-2,3-dihydrobenzofuran | Octahydro-1-benzofuran-5-amine | 5% Rh/Al₂O₃, H₂ | 75-90% |
| One-Pot Hydrogenation | 5-Nitrobenzofuran | Octahydro-1-benzofuran-5-amine | Rh/C, H₂ | 60-80% |
Conclusion
The synthesis of octahydro-1-benzofuran-5-amine from benzofuran precursors is a multi-step process that can be achieved through a logical sequence of nitration followed by catalytic hydrogenation. The choice between a two-step or a one-pot hydrogenation strategy will depend on the available equipment, desired purity, and process optimization goals. The protocols provided herein offer a solid foundation for researchers and drug development professionals to access this valuable building block for the exploration of new chemical entities. Careful optimization of catalyst selection, solvent, temperature, and pressure will be key to achieving high yields and purity of the final product.
References
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Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved from [Link]
-
Ma, D., et al. (2017). Synthesis of benzofurans from the cyclodehydration of α-phenoxy ketones mediated by Eaton's reagent. ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]
-
Larsson, J., et al. (2022). Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H. ChemRxiv. Retrieved from [Link]
-
PubChem. (n.d.). Octahydro-1-benzofuran-5-amine. Retrieved from [Link]
- Sun, M., et al. (2005). Synthesis and SAR of 5-Amino- and 5-(Aminomethyl)benzofuran Histamine H3 Receptor Antagonists with Improved Potency. Journal of Medicinal Chemistry.
-
Li, J., et al. (2023). Development of a Series of Tanshinone Derivatives Through Scaffold Hopping for Treating Non-Small-Cell Lung Cancer (NSCLC). MDPI. Retrieved from [Link]
-
Wang, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. Retrieved from [Link]
-
Khanam, H., & Shamsuzzaman. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Retrieved from [Link]
- Various Authors. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmaceutical Research.
- Dong, Y., et al. (2021). Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans.
-
Wang, Y., et al. (2019). Organocatalyzed Asymmetric Dearomative Aza-Michael/Michael Addition Cascade of 2-Nitrobenzofurans and 2-Nitrobenzothiophenes with 2-Aminochalcones. Organic Letters. Retrieved from [Link]
-
Pous, J., et al. (2019). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition. Retrieved from [Link]
-
Chen, J., et al. (2018). Asymmetric dearomatization of 2-nitrobenzofurans by organocatalyzed one-step Michael addition to access 3,3′-disubstituted oxindoles. Chemical Communications. Retrieved from [Link]
- Wan, J., & Liu, Y. (2024). Annulation of Enaminones with Quinonediimides/Quinoneimides for Selective Synthesis of Indoles and 2-Aminobenzofurans.
-
Li, X., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules. Retrieved from [Link]
- J. C. A. de Carvalho, et al. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phase.
-
Li, Y., et al. (2020). Catalytic asymmetric dearomative [4 + 2] annulation of 2-nitrobenzofurans and 5H-thiazol-4-ones: stereoselective construction of dihydrobenzofuran-bridged polycyclic skeletons. Organic Chemistry Frontiers. Retrieved from [Link]
- Maruya, C., et al. (2025). A Dehydrogenative Approach towards Benzofuran Derivatives under Iridium Catalysis.
Sources
Application Note: High-Performance Reductive Amination of Octahydrobenzofuran-5-one
Executive Summary & Strategic Importance
The octahydrobenzofuran-5-one scaffold represents a critical bicyclic pharmacophore, structurally analogous to the core of Galanthamine, Lycoramine, and various morphinan alkaloids. Functionalization of the C5-ketone via reductive amination is a pivotal step in generating bioactive amine libraries.
However, this transformation presents specific challenges:
-
Stereochemical Ambiguity: The cis- or trans-fusion of the tetrahydrofuran and cyclohexane rings dictates the facial selectivity of hydride attack.
-
Conformational Locking: Unlike simple cyclohexanones, the fused oxygen heterocycle imposes rigidity (in trans-fused) or specific folding (in cis-fused), altering the trajectory of nucleophilic attack.
-
Imine Stability: Electronic effects from the C7a-oxygen can destabilize the intermediate iminium species, necessitating robust dehydrating conditions.
This guide details two field-proven protocols: a Standard Direct Amination (Abdel-Magid) for robust substrates, and a Titanium-Mediated Protocol for sterically hindered or electron-deficient amines.
Decision Matrix: Selecting the Correct Protocol
Before initiating synthesis, analyze your amine partner and substrate constraints using the workflow below.
Figure 1: Decision tree for selecting the optimal reductive amination strategy based on amine nucleophilicity and sterics.
Protocol A: Standard Direct Reductive Amination
Based on the Abdel-Magid Protocol
This is the method of choice for primary and secondary alkyl amines. It utilizes Sodium Triacetoxyborohydride (
Materials
-
Substrate: Octahydrobenzofuran-5-one (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt is used, add 1.0 equiv TEA)
-
Reductant: Sodium triacetoxyborohydride (
) (1.4 – 1.6 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Methodology
-
Imine Pre-equilibrium:
-
In a dry reaction vial under
, dissolve the ketone (1.0 mmol) and amine (1.1 mmol) in DCE (3–5 mL). -
Add Glacial AcOH (1.0–2.0 mmol). Note: Acid catalysis is critical to protonate the carbinolamine intermediate and drive dehydration to the iminium ion.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Add
(1.5 mmol) in a single portion. -
Observation: Mild effervescence may occur.
-
Stir at RT for 2–16 hours. Monitor by LC-MS or TLC (Visualize with Ninhydrin or PMA).
-
-
Quench & Workup:
-
Quench by adding saturated aqueous
(slowly). Stir for 15 minutes to decompose excess borohydride. -
Extract with DCM (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification:
-
Flash chromatography (typically DCM/MeOH/
gradients) is usually required to separate the amine from trace alcohol byproducts.
-
Mechanistic Insight
is sterically bulky and electron-poor compared toProtocol B: Titanium(IV)-Mediated Amination
For Hindered or Weakly Nucleophilic Amines
When the amine is electron-deficient (e.g., anilines) or sterically encumbered, the equilibrium formation of the imine is unfavorable. Titanium(IV) isopropoxide (
Materials
-
Substrate: Octahydrobenzofuran-5-one (1.0 equiv)
-
Amine: 1.0 – 1.1 equiv
-
Lewis Acid: Titanium(IV) isopropoxide (
) (1.2 – 1.5 equiv) -
Reductant: Sodium Borohydride (
) (1.0 equiv) -
Solvent: Neat (if liquid amine) or THF/EtOH.
Step-by-Step Methodology
-
Imine Formation (The "Push"):
-
In a dry flask under Argon, combine the ketone (1.0 mmol) and amine (1.0 mmol).
-
Add
(1.25 mmol) neat. -
Stir the viscous mixture at RT for 4–12 hours.
-
Checkpoint: Monitor by IR (disappearance of C=O stretch ~1715
and appearance of C=N stretch ~1640 ). If conversion is slow, heat to 40–50°C.
-
-
Reduction:
-
Dilute the mixture with absolute Ethanol (2–3 mL). Note: Dilution is necessary to moderate the reactivity of borohydride.
-
Add
(1.0 mmol) carefully. -
Stir for 2–4 hours at RT.
-
-
Workup (Critical Step - Avoiding Emulsions):
-
The reaction will contain titanium salts that form gelatinous emulsions with water.
-
Method A (Precipitation): Add 1 mL of water to the reaction mixture. A white precipitate (
) will form. Dilute with EtOAc, dry with , and filter through a Celite pad. -
Method B (Basic Hydrolysis): Quench with 1N NaOH. The titanium salts will precipitate more cleanly. Filter through Celite.[1]
-
Stereochemical Control & Analysis
The stereochemical outcome depends heavily on the ring fusion of the starting material.
Conformational Analysis
-
Cis-Fused Octahydrobenzofuran: The molecule adopts a folded "cup" shape.
-
Convex Face: The "outside" of the cup. Accessible.[2]
-
Concave Face: The "inside" of the cup. Sterically shielded.
-
-
Trans-Fused Octahydrobenzofuran: The molecule is flatter and more rigid (similar to trans-decalin).
Predictive Model (Cis-Fused System)
In the cis-fused system, the hydride donor (especially bulky ones like triacetoxyborohydride) will attack from the convex (less hindered) face. This forces the forming amine group to the concave (endo) face.
| Reagent | Attack Trajectory | Major Product Configuration |
| Small, Axial attack favored | Equatorial Amine (Thermodynamic) | |
| Bulky, Convex face attack | Concave (Endo) Amine (Kinetic) | |
| Very Bulky, Equatorial attack | Axial Amine |
Note: For pharmaceutical applications, it is standard to isolate the major diastereomer via crystallization or preparative HPLC, as the biological activity often differs by orders of magnitude between epimers.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion to Amine | Incomplete imine formation. | Switch to Protocol B (Titanium). The water generated is reversing the equilibrium; Ti scavenges this water. |
| High Alcohol Byproduct | Reductant is reducing the ketone before the imine forms. | Ensure the ketone and amine stir for >30 mins before adding reductant. Use |
| Gelatinous Workup | Titanium hydroxides forming a mesh. | Do not use simple water wash. Use the Celite filtration method described in Protocol B. |
| Dialkylation | Primary amine reacting twice. | Use a large excess of amine (5–10 equiv) or use the amine as solvent if possible. Alternatively, use a reductive amination with a nitrile (hydrogenation) if applicable. |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][4]
-
Bhattacharyya, S. (1995). Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[6]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
Sources
- 1. Sciencemadness Discussion Board - Titanium Isopropoxide Reductive Amination - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. designer-drug.com [designer-drug.com]
Application Note: High-Throughput Functionalization of Octahydro-1-benzofuran-5-amine
Topic: Functionalization of octahydro-1-benzofuran-5-amine for library generation Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Library Synthesis Groups, Drug Discovery Scientists
Introduction: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional (3D),
Octahydro-1-benzofuran-5-amine represents a premier scaffold for this initiative. Unlike its aromatic counterpart (1-benzofuran-5-amine), the octahydro variant offers:
-
High
Score: 1.0 (fully saturated), maximizing 3D topological diversity. -
Defined Stereochemistry: The cis-fused bicyclic system provides a rigid, non-planar core that projects substituents into specific vectors, distinct from flexible linear amines.
-
Physicochemical Balance: The ether oxygen lowers logD compared to carbocyclic analogs (e.g., octahydroindole), potentially improving metabolic stability.
This guide details robust, parallel-synthesis-friendly protocols for functionalizing the C5-amine to generate high-quality small molecule libraries.
Structural Analysis & Stereochemical Considerations
Before initiating synthesis, the stereochemical integrity of the scaffold must be verified. The commercial building block typically exists as the (3aR,5R,7aS)-rel diastereomer (cis-fused ring junction), which is thermodynamically preferred in 5,6-fused systems.
Critical Control Point: Stereocenter Stability
-
Risk: Epimerization at the bridgehead carbons is unlikely under standard coupling conditions. However, the C5-amine center can invert if oxidation/reduction sequences are used improperly.
-
Mitigation: Use non-epimerizing coupling reagents (e.g., T3P) and avoid strong bases at high temperatures (>80°C).
Visualizing the Workflow
The following diagram outlines the divergent synthesis strategy, moving from the core scaffold to three distinct chemotypes.
Figure 1: Divergent synthesis workflow for generating amides, secondary amines, and ureas from the octahydro-1-benzofuran-5-amine core.
Experimental Protocols
Protocol A: Amide Coupling via T3P (Propylphosphonic Anhydride)
Rationale: Standard coupling reagents (EDC, HATU) often require chromatographic purification to remove byproducts (urea derivatives, N-oxides). T3P is chosen here because its byproducts are water-soluble, allowing for a "wash-only" purification suitable for high-throughput (HT) formats [2].[2]
Reagents:
-
Scaffold: Octahydro-1-benzofuran-5-amine (0.1 M in EtOAc).
-
Acids: Diverse carboxylic acid set (0.1 M in EtOAc).
-
Coupling Agent: T3P (50% w/w in EtOAc).
-
Base: Pyridine or DIPEA (N,N-Diisopropylethylamine).
Step-by-Step Procedure:
-
Dispensing: In a 2 mL deep-well plate or reaction vial, dispense 1.0 equiv of the carboxylic acid solution.
-
Base Addition: Add 3.0 equiv of Pyridine. Note: Pyridine is preferred over DIPEA for T3P reactions to minimize racemization of sensitive acids.
-
Activation: Add 1.5 equiv of T3P solution. Shake/stir for 5 minutes at Room Temperature (RT).
-
Coupling: Add 1.0 equiv of the octahydro-1-benzofuran-5-amine solution.
-
Incubation: Seal and shake at RT for 12–16 hours.
-
Workup (The "Wash" Method):
-
Add 1 mL water. Vortex vigorously.
-
Add 1 mL 10% NaOH (aq) to remove unreacted T3P and acids.
-
Phase separate (centrifuge if necessary).
-
Transfer organic layer (EtOAc) to a fresh vial.
-
Wash organic layer with 1 mL 10% HCl (aq) to remove excess amine/pyridine.
-
Dry organic layer over
, filter, and concentrate.
-
Success Criteria: >90% purity by LCMS. No residual T3P peaks (
Protocol B: Reductive Amination via STAB
Rationale: Sodium Triacetoxyborohydride (STAB) is the reagent of choice over
Reagents:
-
Scaffold: Octahydro-1-benzofuran-5-amine (HCl salt preferred for stability, or free base).
-
Aldehydes: Diverse aldehyde set.
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[4]
-
Acid Catalyst: Acetic Acid (AcOH).
-
Reductant: Sodium Triacetoxyborohydride (STAB).[3]
Step-by-Step Procedure:
-
Imine Formation: In a reaction vessel, combine 1.0 equiv amine and 1.1 equiv aldehyde in DCE.
-
Catalysis: Add 1.0 equiv of AcOH. Crucial: This buffers the pH to ~5, accelerating imine formation.
-
Incubation: Shake for 30–60 minutes at RT to ensure imine equilibrium.
-
Reduction: Add 1.5 equiv of STAB as a solid or slurry.
-
Reaction: Shake at RT for 16 hours.
-
Quench & Purification:
-
Quench with saturated
(aq). -
Extract with DCM (x2).
-
Scavenging (Optional but Recommended): Add polymer-supported hydrazine resin to the organic phase to scavenge excess unreacted aldehyde. Shake for 2 hours, then filter.
-
Concentrate filtrate.
-
Troubleshooting Table:
| Observation | Root Cause | Solution |
|---|---|---|
| Low Conversion | Steric hindrance of the bicyclic amine | Increase Temp to 40°C; extend time to 24h. |
| Dialkylation | Aldehyde is too reactive (e.g., Formaldehyde) | Use slow addition of aldehyde; lower temp to 0°C. |
| Aldehyde Reduction | STAB added too early | Ensure 1h pre-incubation before adding STAB. |
Protocol C: Urea Synthesis via Scavenger Resins
Rationale: Urea formation using isocyanates is fast but often leaves excess toxic isocyanates. Using a polymer-supported amine scavenger (e.g., Trisamine resin) eliminates the need for chromatography, facilitating high-throughput generation [4].
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 equiv of octahydro-1-benzofuran-5-amine in DCM (anhydrous).
-
Addition: Add 1.1 equiv of the specific Isocyanate (R-NCO).
-
Reaction: Shake at RT for 4 hours. (Reaction is typically fast).
-
Scavenging: Add 2–3 equiv (relative to excess isocyanate) of Tris-(2-aminoethyl)-amine polystyrene resin .
-
Incubation: Shake for 4 hours or overnight. The resin amine reacts with excess isocyanate to form an insoluble urea.
-
Filtration: Filter off the resin.[5] The filtrate contains the pure product.
-
Concentration: Evaporate solvent.
Quality Control & Validation
All generated library members must undergo the following QC triage:
-
LCMS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Gradient: 5% to 95% Acetonitrile/Water (+0.1% Formic Acid).
-
Pass Criteria: Purity > 85% (UV 254 nm) and presence of [M+H]+ parent ion.
-
-
NMR Validation (Random 5% subset):
-
Verify the integrity of the octahydrobenzofuran core (multiplets at
3.5–4.5 ppm for the ether protons). -
Confirm disappearance of the amine NH protons (or shift in chemical environment).
-
Decision Logic for Purification
Figure 2: QC Triage Logic for High-Throughput Library Generation.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1][6][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1]
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.[8]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][10][11] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Marsh, I. R., Smith, H., & Bradley, M. (1996). High-throughput synthesis of ureas using scavenger resins. Chemical Communications, (16), 941-942.
Sources
- 1. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scribd.com [scribd.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. sciencemadness.org [sciencemadness.org]
Amide coupling conditions for sterically hindered bicyclic amines
Application Note: Advanced Amide Coupling Conditions for Sterically Hindered Bicyclic Amines
Executive Summary: The Steric Challenge
Sterically hindered bicyclic amines represent a unique challenge in medicinal chemistry. Unlike flexible aliphatic amines, bicyclic systems possess a rigid scaffold that creates a permanent, non-negotiable steric wall around the nucleophilic nitrogen. Standard coupling reagents (EDC, HATU) often fail because the active ester intermediate is too bulky to approach the shielded nitrogen, or the reaction rate is so slow that hydrolysis competes effectively.
To overcome this, we must shift from "stabilized active esters" (OBt/OAt) to high-energy intermediates (acyl chlorides, acyl fluorides) or kinetically superior anhydrides (T3P). This guide outlines a tiered approach to coupling these difficult substrates.
Mechanistic Insight & Reagent Selection
The failure of standard couplings is energetic. The transition state for the nucleophilic attack of a hindered amine on a bulky active ester (e.g., HATU-derived) is prohibitively high in energy.
The Solution: Reduce the steric bulk of the leaving group or increase the electrophilicity of the carbonyl carbon.
Comparative Reagent Toolkit
| Reagent Class | Reagent | Mechanism | Steric Profile | Recommendation |
| Cyclic Anhydride | T3P® (Propanephosphonic acid anhydride) | Forms a mixed anhydride; highly reactive but low epimerization. | Low | First-Line Defense. Excellent for hindered secondary amines. Easy workup. |
| Chloroenamine | Ghosez's Reagent | Generates Acid Chloride in situ under neutral conditions. | Very Low | The "Sledgehammer." Use for extremely hindered/electron-deficient amines. |
| Uronium/Oxyma | COMU | Forms Oxyma active ester; more reactive/soluble than HATU. | Medium | Optimization. Good alternative if T3P fails; safer than HATU (non-explosive). |
| Fluoroamidinium | TFFH/BTFFH | Generates Acyl Fluoride in situ. | Low | Specialist. Best for acid-sensitive substrates where Acid Chlorides are too harsh. |
Strategic Decision Matrix
The following decision tree illustrates the logical flow for selecting the optimal coupling condition based on substrate properties.
Figure 1: Decision matrix for selecting coupling conditions based on steric and electronic factors.
Detailed Experimental Protocols
Protocol A: T3P® (Propanephosphonic Acid Anhydride) Coupling
Best for: General hindered bicyclic amines (e.g., 3-amino-bicyclo[1.1.1]pentane derivatives).
Rationale: T3P acts as a kinetic scavenger of water and forms a mixed anhydride. It is supplied as a 50% solution (EtOAc or DMF).[1] The byproduct is water-soluble, simplifying purification.[1][2]
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Base: DIPEA (3.0 – 5.0 equiv) or N-Methylmorpholine (NMM)
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Solvent: EtOAc, DMF, or DCM (0.1 – 0.2 M)
Procedure:
-
Dissolution: In a dry vial, dissolve the Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in the chosen solvent (EtOAc is preferred for ease of workup).
-
Base Addition: Add DIPEA (3.0 equiv). Note: Ensure the solution is basic (pH > 8).
-
Activation: Cool the mixture to 0 °C (optional, but recommended for chiral acids). Add T3P solution (1.5 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–16 hours.
-
Optimization: If conversion is <50% after 4h, heat to 50–60 °C.
-
-
Workup: Dilute with EtOAc. Wash effectively with water (x2), Sat. NaHCO₃ (x2), and Brine (x1). The phosphorus byproducts are washed away in the aqueous layer.[3]
-
Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography.
Protocol B: Ghosez’s Reagent (Acid Chloride Formation)
Best for: Extremely hindered systems or electron-deficient amines (e.g., bridged sulfonamides).
Rationale: Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under neutral conditions, avoiding the harsh acidity of SOCl₂ or (COCl)₂. The resulting acid chloride is small and highly electrophilic.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Ghosez’s Reagent (1.2 – 1.5 equiv)
-
Amine (1.2 – 1.5 equiv)
-
Base: DIPEA or Et₃N (2.0 – 3.0 equiv)
-
Solvent: Dry DCM or CHCl₃
Procedure:
-
Activation (Acid Chloride Formation):
-
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM under Argon/Nitrogen.
-
Add Ghosez’s Reagent (1.2 equiv) dropwise at RT.
-
Stir for 1–2 hours. Monitor by TLC (aliquot quenched with MeOH -> look for methyl ester) to ensure full conversion to Acid Chloride.
-
-
Coupling:
-
In a separate vial, dissolve the Amine (1.2 equiv) and DIPEA (2.5 equiv) in dry DCM.
-
Add the Amine solution slowly to the Acid Chloride solution at 0 °C or RT.
-
-
Reaction: Stir at RT for 2–12 hours.
-
Note: If the amine is extremely unreactive, DMAP (0.1 equiv) can be added, but watch for racemization.
-
-
Workup: Quench with Sat. NaHCO₃. Extract with DCM.
Protocol C: TFFH (Acyl Fluoride Method)
Best for: Acid-sensitive substrates where Acid Chlorides cause decomposition.
Rationale: Acyl fluorides are more stable to hydrolysis than chlorides but highly reactive toward amines. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates them in situ.[4]
Procedure:
-
Dissolve Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in dry DCM or DMF.
-
Add DIPEA (2.5 equiv). Stir for 30 mins to generate the Acyl Fluoride.
-
Add the Bicyclic Amine (1.2 equiv).
-
Stir at RT (or heat to 40–60 °C if using DMF) until complete.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Product, Acid Remaining | Activation failure. | Switch from HATU/T3P to Ghosez's Reagent (Method B). The active ester is too bulky to form. |
| Active Ester Forms, No Coupling | Nucleophile steric block. | Use Microwave irradiation (80-100 °C) with T3P in DMF. Steric bulk requires thermal energy to overcome. |
| Epimerization (Racemization) | Over-activation. | Switch to T3P at 0 °C (Method A) or COMU with TMP (2,4,6-trimethylpyridine) as a milder base. |
| Low Yield with T3P | Solvent effect.[5] | Change solvent from EtOAc to DMF or NMP (higher dielectric constant stabilizes the transition state). |
References
-
T3P Overview & Mechanism
- Propanephosphonic Acid Anhydride (T3P®)
-
Source:
-
Ghosez's Reagent Protocol
-
COMU vs HATU
- Peptide Coupling Reagents Guide: COMU Efficiency.
-
Source:
-
Acyl Fluorides (TFFH)
Sources
- 1. youtube.com [youtube.com]
- 2. peptide.com [peptide.com]
- 3. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 4. bachem.com [bachem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Application Note: Radical Cyclization Methods for Constructing Amino-Octahydrobenzofurans
Abstract
The amino-octahydrobenzofuran scaffold represents a privileged core structure found in complex alkaloids (e.g., morphinans, amaryllidaceae alkaloids) and high-value pharmaceutical intermediates. Constructing this densely functionalized, bicyclic ether system presents significant synthetic challenges, particularly in establishing the cis-fused ring junction and controlling stereocenters proximal to the nitrogen atom. This guide details two validated radical cyclization protocols: Reductive Amino-Ketyl Cyclization (SmI₂-mediated) and Oxidative Radical Cyclization (Mn(OAc)₃-mediated) . These methods offer orthogonal approaches to building complexity—one reductive and one oxidative—allowing researchers to select the pathway best suited to their substrate's electronic bias.
Introduction & Strategic Analysis
The octahydrobenzofuran core consists of a cyclohexane ring fused to a tetrahydrofuran ring. When substituted with an amino group, this scaffold often mimics the C/E-ring system of morphine or the core of galanthamine. Traditional ionic cyclizations (e.g., acid-catalyzed etherification) often fail due to competing elimination pathways or poor stereocontrol in sterically crowded systems.
Radical cyclization offers three distinct advantages:
-
Neutral Conditions: Avoids harsh acidic/basic conditions that decompose sensitive amino-functionalized precursors.
-
Kinetic Control: Radical cyclizations (typically 5-exo-trig) proceed rapidly, often overriding thermodynamic preferences to form strained cis-fused systems.
-
Cascade Potential: A single radical initiation event can trigger multiple bond formations, knitting together the bicyclic core and the amine functionality in one step.
Method A: Reductive Amino-Ketyl Cascade (SmI₂)
Principle of Operation
This method utilizes Samarium(II) iodide (SmI₂) to generate a ketyl radical from an amide or lactam carbonyl. This "amino-ketyl" radical is highly nucleophilic and cyclizes onto a tethered alkene. This approach is superior for substrates where the amino group is part of the initiating functionality (e.g., an amide), effectively reducing the carbonyl to an amine/alcohol while forming the ring.
Key Mechanistic Insight: The addition of Lewis basic additives (H₂O and LiBr) is critical. H₂O acts as a proton donor and ligand, increasing the reduction potential of Sm(II), while LiBr breaks up Sm(II) aggregates, enhancing the rate of Single Electron Transfer (SET).
Mechanism Diagram (SmI₂ Pathway)
Figure 1: SmI₂-mediated reductive cascade via amino-ketyl radical. The sequence establishes the cis-fusion and reduces the amide functionality.
Validated Protocol: SmI₂-Mediated Cyclization
Target: Conversion of an allyl-tethered amide/lactone to a fused amino-benzofuran derivative.
Reagents:
-
SmI₂ (0.1 M in THF): Freshly prepared or commercial (stabilized).
-
Additive: LiBr (anhydrous, 6-10 equiv) and H₂O (10-50 equiv).
-
Solvent: Degassed THF.
Step-by-Step Procedure:
-
Preparation of SmI₂/LiBr Complex:
-
In a flame-dried Schlenk flask under Argon, add anhydrous LiBr (6.0 equiv relative to substrate).
-
Flame-dry the LiBr under vacuum to remove trace moisture. Cool to RT.
-
Add SmI₂ solution (0.1 M in THF, 4.0 equiv). The solution should turn from deep blue to purple/dark blue, indicating coordination. Stir for 10 min.
-
-
Substrate Addition:
-
Dissolve the substrate (1.0 equiv) in minimal degassed THF containing H₂O (20 equiv).
-
Note: H₂O is crucial here. Without it, the reaction may stall at the organosamarium intermediate or fail to initiate.
-
-
Reaction:
-
Cool the SmI₂ mixture to 0 °C (or -78 °C for highly reactive substrates).
-
Add the substrate solution dropwise over 5 minutes.
-
The deep blue color may fade to yellow/grey as Sm(II) is consumed. If the color disappears completely before addition is complete, add more SmI₂.
-
-
Workup:
-
Quench with saturated aqueous NaHCO₃ or Rochelle’s salt solution (potassium sodium tartrate) to solubilize Sm salts.
-
Vigorously stir the biphasic mixture until the layers separate cleanly (Rochelle's salt may require 1-2 hours of stirring).
-
Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.
-
Troubleshooting:
-
No Reaction: Ensure LiBr is strictly anhydrous before mixing. Old SmI₂ (yellow/green) is inactive.
-
Premature Protonation: If the uncyclized reduced product is observed, reduce the H₂O equivalents or lower the temperature to favor cyclization kinetics over direct reduction.
Method B: Oxidative Radical Cyclization (Mn(OAc)₃)[1][2]
Principle of Operation
Manganese(III) acetate mediates the oxidative generation of radicals from 1,3-dicarbonyl compounds (e.g., β-keto esters). This electrophilic radical adds to an electron-rich alkene (such as an enol ether or enamine derivative). Unlike SmI₂, this method preserves the carbonyl oxidation state, allowing for further derivatization of the amino group post-cyclization.
Key Mechanistic Insight: This reaction typically requires a copper(II) co-oxidant (e.g., Cu(OAc)₂) if the goal is to re-introduce unsaturation (beta-elimination). For saturated octahydrobenzofurans, Mn(OAc)₃ alone is used to promote atom transfer or termination by solvent.
Mechanism Diagram (Mn(OAc)₃ Pathway)
Figure 2: Mn(OAc)₃-mediated oxidative cyclization.[1][2] Note that the "amino" group in this pathway is typically protected or introduced via the alkene tether (e.g., an enamide).
Validated Protocol: Mn(OAc)₃-Mediated Cyclization
Target: Cyclization of a β-keto ester tethered to an alkene (or enamide) to form the dihydro/octahydrobenzofuran core.
Reagents:
-
Mn(OAc)₃·2H₂O: 2.0 - 2.5 equiv.
-
Solvent: Glacial Acetic Acid (AcOH) is standard; Ethanol or Methanol can be used for milder conditions.
-
Temperature: 60 °C - 80 °C (Heat is required to dissociate the Mn trimer).
Step-by-Step Procedure:
-
Deoxygenation:
-
Degas glacial acetic acid by sparging with Nitrogen for 15 minutes. Oxygen can quench the radical intermediates.
-
-
Reaction Setup:
-
Dissolve the 1,3-dicarbonyl substrate (1.0 equiv) in the degassed AcOH (0.1 M).
-
Add solid Mn(OAc)₃·2H₂O (2.2 equiv). The mixture will be a dark brown slurry.
-
-
Initiation:
-
Heat the mixture to 80 °C. The reaction is heterogeneous initially but will become homogeneous and lighter in color (brown to clear/pale pink) as Mn(III) is reduced to Mn(II).
-
Monitor by TLC. The disappearance of the brown color often correlates with reaction completion.
-
-
Workup:
-
Dilute with water and extract with CH₂Cl₂.
-
Wash the organic layer with saturated NaHCO₃ until neutral (critical to remove AcOH).
-
Dry and concentrate.
-
Optimization Note: If the product requires an alkene (dihydrobenzofuran), add Cu(OAc)₂ (1.0 equiv) to the reaction mixture. This accelerates the oxidation of the intermediate radical to a cation, followed by elimination.
Comparative Analysis: Selecting the Right Method
| Feature | SmI₂-Mediated (Reductive) | Mn(OAc)₃-Mediated (Oxidative) |
| Primary Precursor | Amides, Lactones, Aldehydes | 1,3-Dicarbonyls (β-keto esters) |
| Electronic Requirement | Electron-deficient carbonyl + Electron-neutral/deficient alkene | Acidic protons (α-position) + Electron-rich alkene |
| Amino Group Handling | Excellent for Amides -> Amines conversion | Amino groups must be protected (e.g., N-Boc, Enamides) |
| Stereocontrol | High (Chelation controlled) | Moderate (Substrate controlled) |
| Conditions | Sensitive (Anhydrous, O₂-free) | Robust (Acidic, Heat) |
| Key Application | Morphine/Alkaloid Total Synthesis | Building Core Scaffolds |
References
-
Procter, D. J., et al. (2016). SmI2-mediated radical cyclization cascades for the synthesis of complex polycyclic scaffolds. ResearchGate.
-
Snider, B. B. (1996). Manganese(III)-based oxidative free-radical cyclizations. Chemical Reviews.
-
Hudlicky, T., et al. (2012). Synthesis of Morphine Alkaloids via Radical Cyclization. PubMed.[3]
-
Curran, D. P., et al. (1991).[4] Radical Cyclizations in Total Synthesis: The Tin Hydride Method and Alternatives. Chemical Reviews.
-
Wang, Y., et al. (2019). Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization. NIH.
Sources
- 1. Recent Advances in Manganese(III)-Assisted Radical Cyclization for the Synthesis of Natural Products: A Comprehensive Review [mdpi.com]
- 2. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes & Protocols: Octahydro-1-benzofuran-5-amine as a Chiral Building Block in Modern Drug Discovery
These application notes serve as a detailed guide for researchers, medicinal chemists, and drug development professionals on the potential utility of octahydro-1-benzofuran-5-amine as a novel chiral building block. While this specific scaffold is currently underexplored in published literature, its structural motifs—a saturated bicyclic ether fused with a chiral amine—position it as a compelling starting point for the synthesis of sp³-rich, stereochemically defined drug candidates. This document provides a plausible synthetic pathway to access this building block, a general protocol for its chiral resolution, and forward-looking application notes to stimulate its adoption in drug discovery programs.
The Strategic Value of Saturated Bicyclic Amines in Medicinal Chemistry
The contemporary paradigm in drug discovery increasingly emphasizes the exploration of three-dimensional chemical space to enhance target specificity and improve ADME (absorption, distribution, metabolism, and excretion) properties. Saturated bicyclic amines are highly sought-after scaffolds as they offer a rigid conformational framework, enabling precise spatial orientation of substituents to interact with biological targets.[1][2] This rigidity often leads to higher binding affinities and selectivities compared to more flexible acyclic or aromatic analogues.[3] The introduction of chirality further expands the accessible chemical space, which is crucial given that biological systems are inherently chiral, and enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[4]
Octahydro-1-benzofuran-5-amine presents a unique combination of a saturated oxygen-containing heterocycle fused to a cyclohexane ring bearing a primary amine. This structure offers several strategic advantages:
-
Scaffold Rigidity: The fused ring system minimizes conformational flexibility, allowing for a more defined presentation of pharmacophoric features.
-
Stereochemical Complexity: The molecule possesses multiple stereocenters, offering opportunities for fine-tuning interactions with biological targets.
-
Hydrogen Bonding Capabilities: The ether oxygen and the primary amine are potential hydrogen bond donors and acceptors, crucial for molecular recognition.
-
Vectors for Derivatization: The primary amine serves as a versatile handle for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).
Proposed Synthesis of Racemic Octahydro-1-benzofuran-5-amine
Given the absence of a reported synthesis for octahydro-1-benzofuran-5-amine, a plausible and robust synthetic route is proposed, drawing upon established methodologies for the synthesis of related saturated heterocycles.[5][6] The following multi-step sequence is designed to be adaptable and scalable for laboratory use.
Workflow for the Synthesis of Racemic Octahydro-1-benzofuran-5-amine
Caption: Proposed synthetic pathway to racemic octahydro-1-benzofuran-5-amine.
Experimental Protocol: Hypothetical Synthesis
Step 1: Epoxidation of Cyclohex-2-enone
-
To a solution of cyclohex-2-enone (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-epoxycyclohexanone.
Step 2: Formation of the Dihydrobenzofuranone Intermediate
Causality: This step aims to construct the furan ring through a formal [3+2] cycloaddition or a related annulation strategy. The choice of a nitrile ylide precursor or a similar C2-synthon is critical for forming the five-membered ring.[7]
-
In a flame-dried flask under an inert atmosphere, dissolve 2,3-epoxycyclohexanone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M).
-
Cool the solution to -78 °C.
-
Add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq).
-
Slowly add a solution of a suitable C2-synthon, such as trimethylsilyldiazomethane (1.2 eq), over 1 hour.
-
Stir the reaction at -78 °C for 3 hours, then slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the dihydrobenzofuranone intermediate.
Step 3: Reduction to Octahydro-1-benzofuran-5-one
-
In a high-pressure vessel, dissolve the dihydrobenzofuranone intermediate (1.0 eq) in ethanol (0.2 M).
-
Add Palladium on carbon (10% w/w, 5 mol%).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 24 hours.
-
Carefully release the pressure and filter the reaction mixture through a pad of Celite®, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield octahydro-1-benzofuran-5-one.
Step 4: Reductive Amination
-
Dissolve octahydro-1-benzofuran-5-one (1.0 eq) in methanol (0.4 M).
-
Add a solution of ammonia in methanol (7 N, 5.0 eq).
-
To this mixture, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 48 hours.
-
Acidify the reaction mixture to pH ~2 with concentrated HCl and stir for 30 minutes.
-
Basify to pH ~12 with a 2 N NaOH solution.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to afford racemic octahydro-1-benzofuran-5-amine.
| Step | Reactants | Reagents | Expected Yield (%) | Purity (%) |
| 1 | Cyclohex-2-enone | m-CPBA, DCM | 85-95 | >95 |
| 2 | 2,3-Epoxycyclohexanone | Trimethylsilyldiazomethane, BF₃·OEt₂ | 50-65 | >90 |
| 3 | Dihydrobenzofuranone | H₂, Pd/C | 90-98 | >98 |
| 4 | Octahydro-1-benzofuran-5-one | NH₃, NaBH₃CN | 60-75 | >95 |
Chiral Resolution via Diastereomeric Salt Formation
The separation of enantiomers is a critical step in the development of chiral drugs.[8] Diastereomeric salt formation is a classical and robust method for the resolution of racemic amines.[9] This technique relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral acid.[8]
Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of a racemic amine.
Protocol: Chiral Resolution of Racemic Octahydro-1-benzofuran-5-amine
Self-Validation: The success of this protocol is validated by monitoring the enantiomeric excess (ee) of the resolved amine at each stage of recrystallization using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).
-
Dissolve the racemic octahydro-1-benzofuran-5-amine (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) with gentle heating.
-
In a separate flask, dissolve a chiral resolving agent, such as (+)-tartaric acid or (-)-dibenzoyltartaric acid (0.5 eq), in the same solvent.
-
Slowly add the chiral acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
Analyze the enantiomeric purity of the amine in the salt by basifying a small sample and analyzing the free amine by chiral HPLC/SFC.
-
Recrystallize the salt from a suitable solvent system until a constant enantiomeric excess is achieved (typically >98% ee).
-
To recover the enantiopure amine, dissolve the resolved diastereomeric salt in water and basify with a 2 N NaOH solution to pH >12.
-
Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the enantiopure octahydro-1-benzofuran-5-amine.
-
The other enantiomer can be recovered from the mother liquor by a similar process, potentially after evaporation of the solvent and treatment with a different chiral resolving agent or racemization and recycling of the unwanted enantiomer.
| Resolving Agent | Solvent System | Expected ee of First Crop (%) |
| (+)-Tartaric Acid | Ethanol/Water | 40-60 |
| (-)-Dibenzoyltartaric Acid | Methanol | 50-70 |
| (S)-(+)-Mandelic Acid | Isopropanol | 30-50 |
Application Notes: A Scaffold for Novel Therapeutics
The enantiopure octahydro-1-benzofuran-5-amine is a versatile building block for the synthesis of compound libraries for high-throughput screening and lead optimization in various therapeutic areas.
Conceptual Drug Discovery Workflow
Caption: Integration of the chiral building block into a drug discovery pipeline.
Potential Therapeutic Applications
-
GPCR Ligands: The rigid scaffold is ideal for presenting substituents in a defined orientation to interact with the binding pockets of G-protein coupled receptors. Derivatization of the amine with various aromatic and heterocyclic groups could lead to novel antagonists or agonists for targets such as chemokine or opioid receptors.
-
Enzyme Inhibitors: The amine can be acylated or sulfonylated to introduce functionalities that can interact with the active sites of enzymes. For example, it could serve as a core for novel kinase or protease inhibitors.
-
Ion Channel Modulators: The defined stereochemistry and potential for hydrogen bonding make this scaffold suitable for designing modulators of ion channels, which are often sensitive to the stereochemistry of small molecule ligands.
-
Antibacterial Agents: The incorporation of saturated bicyclic systems has been a successful strategy in the development of novel antibacterial agents that can overcome resistance mechanisms.[10]
Conclusion
While octahydro-1-benzofuran-5-amine is not yet a commercially available building block with an established track record, its structural characteristics align well with the current demands of medicinal chemistry for novel, sp³-rich, and stereochemically defined scaffolds. The proposed synthetic and resolution protocols provide a feasible starting point for its laboratory-scale production. The potential applications outlined herein are intended to inspire the use of this and related saturated bicyclic amines in the quest for new and improved therapeutics.
References
- Csékei, M., Novák, Z., Timári, G., & Kotschy, A. (2004). The 'one-pot' preparation of substituted benzofurans. Arkivoc, 2004(7), 285-291.
- Timári, G., et al. (2001). A Novel and Efficient Synthesis of 2-Substituted-5-hydroxy-benzofurans. Synlett, 2001(11), 1734-1736.
- Smyrnov, O., et al. (2024). α-CF3-Substituted Saturated Bicyclic Amines: Advanced Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry, 27, e202300935.
- Spring, D. R., et al. (2020). An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds. Chemical Science, 11(20), 5236-5241.
- Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(48), 27510-27540.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 239-256.
- Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6483-6493.
- Thieme. (2024). Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks. Synfacts, 20(03), 0251.
- Enamine Ltd. (2018). Design, synthesis and application of novel bicyclic amines in drug discovery.
- Carreira, E. M., et al. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry, 79(12), 5496-5507.
- Smith, G. H., et al. (2021). Catalytic Kinetic Resolution of Cyclic Secondary Amines.
- Royal Society of Chemistry. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry, 15, 1-17.
- Wiley-VCH. (2024). Photochemical Strategy Enables the De Novo Synthesis of Saturated Bicyclic Amine Collections.
- ETH Zurich Research Collection. (2014).
- American Chemical Society. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3149-3162.
- ResearchGate. (2019).
- American Chemical Society. (2023). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Journal of the American Chemical Society, 145(4), 2415-2423.
- Google Patents. (2013). Kinetic resolution of chiral amines. WO2013007371A2.
- ResearchGate. (2001).
- LOCKSS. (2019). synthesis of oxygen-heterocycles having linker components for trapping cysteine derivative. Journal of Heterocyclic Chemistry, 56(8), 2266-2274.
- National Institutes of Health. (2021). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. ACS Medicinal Chemistry Letters, 12(8), 1224-1228.
- The Royal Society of Chemistry. (2017).
- National Institutes of Health. (2017). Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes. Molecules, 22(12), 2133.
-
Wikipedia. (n.d.). Chiral resolution. Retrieved February 3, 2026, from [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Separating cis and trans diastereomers of octahydro-1-benzofuran-5-amine
Technical Support Center: Separation of Octahydro-1-benzofuran-5-amine Diastereomers
Introduction: The Stereochemical Challenge
Octahydro-1-benzofuran-5-amine (CAS: 896156-72-4) presents a multi-layered stereochemical challenge. As a 6,5-fused bicyclic system, it possesses three stereogenic centers (C3a, C5, C7a). The separation is governed by two primary factors:
-
Ring Fusion (Cis vs. Trans): The geometric relationship between the bridgehead hydrogens at C3a and C7a.
-
Amine Orientation (Endo vs. Exo): The relative configuration of the C5-amine to the ring system.
This guide addresses the practical "pain points" of separating these isomers, moving from crude mixtures to high-purity diastereomers suitable for pharmaceutical screening.
Module 1: Analytical Diagnostics (Know Your Mixture)
Q1: I have a crude reaction mixture. How do I rapidly determine the Cis/Trans ratio of the ring fusion?
A: Do not rely solely on LC-MS, as diastereomers often have identical masses and similar fragmentation patterns. Proton NMR (
-
The Diagnostic Signal: Focus on the bridgehead protons (H-3a and H-7a).
-
Coupling Constants (
values): In 6,5-fused systems like octahydrobenzofuran, the Karplus relationship is distorted compared to decalins.-
Trans-fusion: Typically displays a smaller vicinal coupling constant (
) due to the rigid conformation locking the dihedral angle. -
Cis-fusion: Often displays a larger coupling constant (
) due to the flexibility of the ring system allowing for better orbital overlap [1].
-
-
Chemical Shift: The cis-isomer protons are generally more deshielded (shifted downfield) due to 1,3-diaxial-like interactions compared to the trans-isomer.
Q2: My GC trace shows a single broad peak. Are the isomers co-eluting?
A: Likely, yes. Primary amines are notorious for tailing on non-polar GC columns due to hydrogen bonding with silanol groups.
-
Solution: Derivatize a small aliquot with Trifluoroacetic Anhydride (TFAA).
-
Protocol: Mix 5 mg sample + 50 µL TFAA + 200 µL DCM. Incubate 15 min. Inject.
-
Why? The resulting trifluoroacetamides are non-polar, volatile, and sharpen the peaks, often resolving the cis and trans diastereomers that co-elute as free amines [2].
-
Module 2: Chromatographic Separation (The "Tailing" Problem)
Q3: I am using silica flash chromatography (DCM/MeOH), but the amine is streaking from the baseline to the solvent front. How do I fix this?
A: Silica gel is slightly acidic. The basic amine interacts strongly with surface silanols, causing peak broadening (tailing). You must "cap" these active sites.
Troubleshooting Protocol:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase.-
Note: If using MeOH/DCM,
is preferred (7N in MeOH) as TEA can form salts that clog ELS detectors if you are using automated flash systems.
-
-
Column Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of the mobile phase containing the modifier before loading your sample. This saturates the silanols.
Recommended Mobile Phase Gradients:
| Solvent System | Modifier | Application | Selectivity |
| DCM / MeOH | 1% | General purpose | Separates by Polarity (Amine orientation) |
| EtOAc / Hexane | 2% TEA | Lipophilic isomers | Separates by Ring Fusion (Cis/Trans) |
| MTBE / Hexane | 2% TEA | High resolution | Best for close-eluting diastereomers |
Module 3: Crystallization & Salt Formation (Scalability)
Q4: Chromatography is too expensive for my 50g batch. Can I separate them by crystallization?
A: Yes, Classical Resolution via diastereomeric salt formation is the industry standard for this scale. The conformational rigidity of the trans-isomer often makes its salts less soluble than the cis-isomer.
Experimental Workflow (The "Salt Screen"): Do not guess the acid. Run a parallel screen with 100 mg aliquots.
-
Dissolve: 100 mg of amine in 1 mL EtOH or iPrOH.
-
Add Acid: 1.0 equivalent of the following acids:
-
Oxalic Acid (Forms rigid lattice networks).
-
HCl (4M in Dioxane).
-
L-Tartaric Acid (Chiral resolution agent, but also effective for diastereomers).
-
Fumaric Acid.
-
-
Observation:
-
Immediate Precipitate: Heat to reflux. If it dissolves and recrystallizes upon cooling, this is a candidate.
-
No Precipitate: Add anti-solvent (EtOAc or Et2O).
-
-
Analysis: Filter crystals, neutralize a small sample (aq. NaOH/DCM extraction), and check NMR.
Key Insight: Trans-octahydrobenzofuran derivatives often crystallize readily as Oxalate or Hydrochloride salts due to their planar, packable nature, leaving the cis-isomer in the mother liquor [3].
Visual Guide: Purification Decision Tree
The following logic flow illustrates the decision process for selecting the optimal purification method based on scale and purity requirements.
Figure 1: Decision tree for selecting chromatographic vs. crystallization workflows based on experimental scale.
Module 4: Advanced Troubleshooting
Q5: I isolated the "Trans" isomer, but it isomerized back to a mixture overnight. Why?
A: This indicates Acid-Catalyzed Epimerization at the bridgehead (C3a/C7a) or the amine center (C5) via an imine/enamine intermediate.
-
Cause: If you used strong acid (HCl) and heated it, or if the free base was stored in acidic CDCl3.
-
Mechanism: The oxygen lone pair in the furan ring can stabilize a carbocation at C3a/C7a, facilitating bond rotation.
-
Fix: Store the free amine at -20°C under Argon. If storing as a salt, ensure it is completely dry and free of excess acid. Perform NMR in
(Benzene-d6) or instead of acidic chloroform.
Q6: How do I confirm the absolute configuration of the amine (R vs S) at C5?
A: X-ray crystallography is definitive, but for solution-phase:
-
Mosher's Amide Analysis: Derivatize with (R)- and (S)-MTPA chloride.
-
Compare
: Analyze the chemical shift differences in H-NMR. -
NOE Experiments: Irradiate H-5.
-
If NOE is observed at H-3a/H-7a, the amine is likely Endo (cis to the bridge).
-
If NOE is observed only at ring methylene protons, it is likely Exo.
-
References
-
Ferreira, I. et al. (2013).[1] Comparison of 1H NMR spectra in the dihydrobenzofuran and octahydrobenzofuran series: Conformational analysis and coupling constants. ResearchGate.[2]
-
Halpern, B. & Westley, J.W. (1966).[3] Gas-liquid chromatographic separation of diastereoisomeric amides of racemic cyclic amines. Analytical Chemistry.[3][4]
-
Kowalczyk, R. et al. (2006).[4][5] Separation of diastereomers via salt formation: Strategies for bicyclic amines. Tetrahedron: Asymmetry.[3][4][6][7]
Sources
- 1. Studies on the s-cis-trans isomerism for some furan derivatives through IR and NMR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Octahydro-1-benzofuran-3a-carboxylic acid | 1513233-00-5 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
Improving yield in the hydrogenation of benzofuran-5-amine
This guide addresses the technical challenges in the selective hydrogenation of benzofuran-5-amine to 2,3-dihydrobenzofuran-5-amine . This transformation requires balancing the activation of the C2–C3 furan double bond against two competing failure modes: catalyst poisoning by the free amine and hydrogenolytic ring-opening of the strained cyclic ether.
Part 1: Technical Diagnostic Guide
The "Amine Paradox" in Hydrogenation
The primary challenge in this reaction is the 5-amino group (
-
Catalyst Poisoning: The nitrogen lone pair coordinates strongly to the metal surface (especially Pd), blocking active sites and stalling the reaction.
-
Selectivity Trade-off: To overcome poisoning, chemists often increase temperature or pressure. However, benzofurans are prone to hydrogenolysis (C–O bond cleavage) under vigorous conditions, leading to ring-opened phenols (e.g., 2-ethyl-4-aminophenol derivatives).
Troubleshooting Matrix
| Symptom | Probable Cause | Technical Intervention |
| Reaction Stalls < 50% Conversion | Amine Poisoning | The amine is binding to the catalyst. Fix: Add 1.0–1.1 eq. of Acetic Acid to the solvent. This protonates the amine ( |
| Formation of Phenols (Ring Opening) | Over-Reduction | Conditions are too harsh (High T/P). Fix: Reduce temperature to 20–25°C . Limit H₂ pressure to 3–5 bar . Stop reaction immediately upon consumption of SM (monitor via HPLC/TLC). |
| Reduction of Benzene Ring | Poor Selectivity | Catalyst is too active for aromatics. Fix: Switch from Pd/C to Rh/C or Ru/C . These metals are highly selective for the heterocyclic ring over the carbocyclic ring. |
| Green/Blue Discoloration | Metal Leaching | Formation of soluble Pd-amine complexes. Fix: Use a metal scavenger (e.g., SiliaMetS®) during workup or wash the organic phase with EDTA solution. |
Part 2: Strategic Workflows & Mechanisms
Visualizing the Selectivity Pathway
The following diagram illustrates the kinetic competition between the desired hydrogenation and the undesired side reactions.
Figure 1: Reaction network showing the kinetic product (Target) versus thermodynamic sinks (Ring Opening/Over-reduction).
Part 3: Optimized Experimental Protocols
Protocol A: The "Acetic Acid Buffer" Method (Standard Pd/C)
Best for: Routine synthesis where mild acidity is tolerated.
Rationale: Acetic acid serves a dual purpose: it protonates the amine to prevent catalyst poisoning and acts as a polar solvent to solubilize the substrate.
-
Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve Benzofuran-5-amine (10 mmol) in Ethanol (30 mL) .
-
Additive: Add Glacial Acetic Acid (12 mmol, 1.2 eq) . Note: Do not use strong mineral acids (HCl/H2SO4) as they accelerate ring opening.
-
Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate) . Example: 133 mg of dry catalyst for 1.33 g substrate.
-
Hydrogenation:
-
Purge with N₂ (3x) and H₂ (3x).
-
Pressurize to 3–4 bar (45–60 psi) .
-
Stir vigorously at 20–25°C (Room Temp) .
-
-
Monitoring: Check reaction at 2 hours . The reaction is typically fast. Stop immediately once starting material is <1%.
-
Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate. Neutralize the acetate salt with saturated NaHCO₃ and extract with Ethyl Acetate.
Protocol B: The Rhodium Switch (High Selectivity)
Best for: Substrates sensitive to ring opening or when Pd fails.
Rationale: Rhodium (Rh) is significantly less active towards C–O bond hydrogenolysis than Palladium, making it the metal of choice for preserving fragile cyclic ethers.
-
Catalyst: Substitute Pd/C with 5% Rh/C or 5% Rh/Al₂O₃ .
-
Solvent: Methanol or Ethanol (Neutral conditions; Rh is less susceptible to amine poisoning than Pd).
-
Conditions: 5–10 bar H₂ at RT . Rhodium often requires slightly higher pressure to initiate but maintains perfect chemoselectivity.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use Raney Nickel? A: Yes, but with caution. Raney Ni is effective for preventing amine poisoning, but it often requires higher temperatures (>50°C) or pressures to reduce the furan double bond, which significantly increases the risk of ring opening. If you must use it, wash the catalyst thoroughly to remove alkaline residues, as base can promote side reactions.
Q2: My product is turning purple/brown upon exposure to air. Why? A: 2,3-Dihydrobenzofuran-5-amine is an electron-rich aniline derivative. It is prone to oxidation (quinonimine formation) in air.
-
Fix: Store the product under Argon/Nitrogen at -20°C. Convert it to the HCl salt immediately after isolation for long-term stability.
Q3: Why not protect the amine first (e.g., N-Boc)? A: You certainly can. Converting the amine to an amide (N-Acetyl) or carbamate (N-Boc) eliminates catalyst poisoning and allows for standard hydrogenation conditions. However, this adds two synthetic steps (protection + deprotection). Protocol A (Acetic Acid additive) usually negates the need for this extra work.
References
-
Selective Hydrogenation of Benzofurans (Ru@SILP C
- Title: Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases.
- Source: ACS C
-
URL:[Link]
-
Synthesis of 5-Amino-2,3-dihydrobenzofuran Deriv
- Title: Synthesis and Evaluation of Amin
- Source: ProQuest / ACS Omega (Contextual Cit
-
URL:[Link]
-
C
-
Standard Protocol for Ethyl 5-aminobenzofuran-2-carboxylate Hydrogen
- Title: Ethyl 5-aminobenzofuran-2-carboxyl
-
Source: ChemicalBook.[2]
Sources
Technical Support Center: Purification Strategies for Basic Octahydrobenzofuran Amines
Welcome to the technical support center for the purification of basic octahydrobenzofuran amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important class of compounds. The unique structural features of octahydrobenzofuran amines, combining a bicyclic ether framework with a basic amine, present specific purification hurdles that require tailored strategies. This document provides field-proven insights and evidence-based protocols to enable you to achieve high purity and yield in your experiments.
I. Understanding the Challenge: Physicochemical Properties of Octahydrobenzofuran Amines
The purification strategy for any compound is fundamentally dictated by its physicochemical properties. For basic octahydrobenzofuran amines, the key characteristics to consider are:
-
Basicity (pKa): The amine functionality imparts basicity to the molecule. The pKa of the conjugate acid of these amines typically falls in the range of 9-11, similar to other aliphatic amines.[1] This property is central to developing purification methods based on pH manipulation, such as acid-base extraction and ion-exchange chromatography. Computational methods can be employed to predict the pKa values of novel substituted octahydrobenzofuran amines, aiding in the selection of appropriate pH conditions.[2][3]
-
Polarity and Lipophilicity: The presence of the oxygen-containing benzofuran ring system and the amine group generally renders these molecules polar. However, the overall lipophilicity can vary significantly depending on the nature and size of substituents on the ring system. This balance between polarity and lipophilicity will determine the choice of chromatographic conditions (normal-phase vs. reversed-phase) and solvent systems for extraction and recrystallization.
-
Stereochemistry: Octahydrobenzofuran amines often possess multiple chiral centers, leading to the formation of diastereomers. The separation of these stereoisomers can be a significant challenge and often requires high-resolution chromatographic techniques.[4][5][6][7]
-
Stability: While generally stable, the amine functionality can be susceptible to oxidation or degradation under harsh acidic or basic conditions, or upon prolonged exposure to certain chromatographic media.[8][9] Understanding the stability profile of your specific compound is crucial to prevent yield loss during purification.
II. Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues that researchers may encounter during the purification of basic octahydrobenzofuran amines in a question-and-answer format.
Chromatography Issues
Question: My basic octahydrobenzofuran amine is showing severe tailing on my silica gel flash chromatography column. What is causing this and how can I fix it?
Answer:
This is a classic problem when purifying basic compounds on acidic silica gel. The tailing is caused by strong ionic interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This leads to poor peak shape, reduced resolution, and often, low recovery of the product.
Causality: The lone pair of electrons on the nitrogen atom of your amine interacts strongly with the protons of the silanol groups, causing the compound to "stick" to the stationary phase and elute slowly and unevenly.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups.
-
Triethylamine (TEA): Add 0.1-2% (v/v) TEA to your eluent system (e.g., ethyl acetate/hexanes). The TEA will preferentially interact with the silanol groups, masking them from your amine and allowing for a more symmetrical peak shape.
-
Ammonia: A solution of 10% ammonia in methanol can be used as a polar component in your mobile phase (e.g., dichloromethane/ammonia in methanol). This is particularly useful for more polar amines.
-
-
Alternative Stationary Phases:
-
Amine-functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a slightly basic environment that repels basic compounds and minimizes unwanted interactions.[10] This often provides excellent peak shapes without the need for mobile phase modifiers.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds. Basic or neutral alumina should be chosen to avoid strong interactions.
-
Reversed-Phase Chromatography (C18): For more polar octahydrobenzofuran amines, reversed-phase chromatography is an excellent option.[11] The separation is based on hydrophobicity, avoiding the acid-base interaction issues seen with silica. A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape by ensuring the amine is consistently protonated.
-
Question: I am trying to separate diastereomers of my octahydrobenzofuran amine using flash chromatography, but they are co-eluting. What can I do?
Answer:
Separating diastereomers can be challenging as they often have very similar polarities. Standard flash chromatography may not provide sufficient resolution.
Solutions:
-
Optimize Your Chromatographic System:
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often necessary for separating closely related diastereomers.[4][5][6][7] Both normal-phase and reversed-phase HPLC can be effective. Chiral stationary phases can also be employed if enantiomers are present.
-
Solvent System Screening: Systematically screen different solvent systems to maximize the separation factor (α) between your diastereomers. Small changes in solvent composition can sometimes have a large impact on resolution.
-
Gradient Elution: Employing a shallow gradient elution can help to resolve closely eluting compounds.
-
-
Derivatization:
-
If chromatographic separation of the free amines is unsuccessful, consider derivatizing the amine with a chiral resolving agent to form diastereomeric amides or salts. These derivatives often have larger differences in their physical properties and can be more easily separated by chromatography or crystallization.[4] The original amine can then be regenerated by hydrolysis of the derivative.
-
Extraction and Recrystallization Issues
Question: I am performing an acid-base extraction to purify my lipophilic octahydrobenzofuran amine, but I am getting low recovery. Where is my product going?
Answer:
Low recovery in acid-base extractions of lipophilic amines can be due to several factors related to the partitioning of the compound between the aqueous and organic phases.[12][13]
Causality:
-
Incomplete Protonation/Deprotonation: If the pH of the aqueous phase is not sufficiently acidic or basic, your amine may not be fully converted to its salt form (for extraction into the aqueous phase) or its freebase form (for extraction into the organic phase).
-
Emulsion Formation: The presence of impurities or the nature of the amine itself can lead to the formation of a stable emulsion at the interface of the two layers, trapping your product.
-
Salt of Lipophilic Amine is still Organo-soluble: For highly lipophilic octahydrobenzofuran amines, even the protonated salt form may retain significant solubility in the organic layer.
Solutions:
-
Optimize pH:
-
When extracting the amine into the aqueous acidic layer, ensure the pH is at least 2 units below the pKa of your amine's conjugate acid.
-
When converting the amine salt back to the freebase for extraction into the organic layer, ensure the pH is at least 2 units above the pKa of the conjugate acid. Use a pH meter or pH paper to verify.
-
-
Break Emulsions:
-
Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl.
-
Filter the entire mixture through a pad of Celite.
-
Allow the mixture to stand for an extended period to allow the layers to separate.
-
-
Improve Partitioning:
-
Perform multiple extractions with smaller volumes of the aqueous or organic phase. Three extractions are generally more efficient than one large extraction.
-
If the amine salt is suspected to be soluble in the organic layer, try a different organic solvent.
-
Question: I am trying to recrystallize my octahydrobenzofuran amine as a hydrochloride salt, but it is oiling out instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystalline material. This is often due to the compound's melting point being lower than the temperature of the solution or the presence of impurities.
Solutions:
-
Solvent Selection:
-
The choice of solvent is critical for successful recrystallization. You need a solvent system where your compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
For hydrochloride salts, common recrystallization solvents include isopropanol, ethanol, or mixtures of these with diethyl ether or ethyl acetate.[14]
-
Experiment with different solvent systems on a small scale to find the optimal one.
-
-
Control Cooling Rate:
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling can promote oiling out.
-
Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
-
Adding a seed crystal of the desired compound can also initiate crystallization.
-
-
Increase Purity:
-
If the compound is still oily, it may be due to impurities. Consider performing a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
-
-
Alternative Salt Formation:
-
If the hydrochloride salt proves difficult to crystallize, consider forming a salt with a different acid, such as tartaric acid, citric acid, or methanesulfonic acid. These salts may have different crystalline properties.[8]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose chromatography method for purifying a novel basic octahydrobenzofuran amine?
A1: For a novel compound with unknown properties, a good starting point is thin-layer chromatography (TLC) screening with both normal-phase (silica gel) and reversed-phase (C18) plates. For the silica TLC, use a mobile phase of ethyl acetate/hexanes with and without 1% triethylamine. For the C18 TLC, use a mobile phase of acetonitrile/water with and without 0.1% formic acid. The results of these TLC experiments will quickly indicate which chromatographic mode is likely to provide the best separation.
Q2: Can I use scavenger resins to purify my octahydrobenzofuran amine?
A2: Yes, scavenger resins can be a very effective and rapid method for purification, especially in a high-throughput setting.[15][16][17][18]
-
To remove excess acidic reagents or byproducts: Use a basic scavenger resin (e.g., an amine-functionalized resin).
-
To remove excess electrophilic reagents (e.g., alkyl halides, isocyanates): Use a nucleophilic scavenger resin (e.g., a resin-bound amine or thiol). The key advantage of scavenger resins is that the unwanted material is bound to the solid support and can be removed by simple filtration, often avoiding the need for chromatography.
Q3: My octahydrobenzofuran amine seems to be degrading on the silica gel column, even with triethylamine in the mobile phase. What are my options?
A3: If your compound is particularly sensitive to the acidic nature of silica, even with a basic modifier, you should consider alternative purification methods that avoid silica gel altogether.
-
Preparative Reversed-Phase HPLC: This is often the method of choice for purifying sensitive amines.
-
Acid-Base Extraction: This can be a very gentle purification method if your compound is stable to aqueous acid and base.
-
Recrystallization: If your compound is a solid, recrystallization is an excellent method for achieving high purity without the risk of degradation on a stationary phase.
-
Alumina Chromatography: As mentioned earlier, basic or neutral alumina can be a less harsh alternative to silica gel.
Q4: How can I confirm the purity of my final octahydrobenzofuran amine product?
A4: A combination of analytical techniques should be used to confirm the purity of your final product.
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing purity. An HPLC chromatogram showing a single sharp peak is a good indication of high purity. It is advisable to use two different analytical HPLC methods (e.g., different columns and/or mobile phases) to ensure no impurities are co-eluting with your main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can confirm the structure of your compound and reveal the presence of any impurities with distinct signals.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Elemental Analysis: For a final, highly pure sample, elemental analysis can provide confirmation of the elemental composition.
IV. Experimental Protocols
Protocol 1: Flash Chromatography of a Basic Octahydrobenzofuran Amine using a Basic Modifier
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a mobile phase of ethyl acetate/hexanes (start with a 1:1 ratio and adjust as needed to get an Rf value of ~0.2-0.3 for your product).
-
Prepare a second mobile phase of ethyl acetate/hexanes with 1% triethylamine.
-
Develop a new TLC plate with the modified mobile phase. You should observe a higher Rf value and a more compact spot for your amine.
-
-
Column Preparation:
-
Choose an appropriately sized silica gel column for your sample amount.
-
Equilibrate the column with the mobile phase containing 1% triethylamine by passing at least 5 column volumes of the solvent through the column.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the mobile phase containing 1% triethylamine.
-
Collect fractions and monitor the elution of your product by TLC.
-
Combine the fractions containing your pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined fractions under reduced pressure. Note that triethylamine is relatively volatile and should be removed during this step.
-
Protocol 2: Acid-Base Extraction of a Lipophilic Octahydrobenzofuran Amine
-
Dissolution:
-
Dissolve the crude reaction mixture containing your lipophilic octahydrobenzofuran amine in an organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M aqueous HCl.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The protonated amine salt will be in the aqueous layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh 1 M HCl two more times. Combine all the aqueous extracts.
-
-
Basification and Re-extraction:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a concentrated aqueous solution of NaOH (e.g., 6 M) with stirring until the pH of the solution is >12 (verify with a pH meter or pH paper). Your deprotonated amine may precipitate out of the solution.
-
Transfer the basified aqueous solution to a clean separatory funnel.
-
Add an equal volume of fresh organic solvent.
-
Shake the funnel vigorously to extract the free amine into the organic layer.
-
Allow the layers to separate and drain the lower organic layer into a clean flask.
-
Repeat the extraction of the aqueous layer with fresh organic solvent two more times. Combine all the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Evaporate the solvent under reduced pressure to obtain your purified octahydrobenzofuran amine.
-
V. Visualization of Purification Workflow
The following diagram illustrates a general decision-making workflow for the purification of a basic octahydrobenzofuran amine.
Caption: Decision workflow for purification.
VI. Data Summary Tables
Table 1: Common Chromatographic Conditions for Basic Octahydrobenzofuran Amines
| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Additive/Modifier | Best Suited For |
| Normal-Phase | Silica Gel | Ethyl Acetate / Hexanes | 0.1-2% Triethylamine | Less polar amines |
| Normal-Phase | Amine-functionalized Silica | Ethyl Acetate / Hexanes | None needed | General purpose for basic amines |
| Normal-Phase | Alumina (Basic/Neutral) | Dichloromethane / Methanol | None needed | Amines sensitive to silica |
| Reversed-Phase | C18 | Acetonitrile / Water | 0.1% Formic Acid or TFA | Polar amines, diastereomer separation |
Table 2: Troubleshooting Summary
| Problem | Likely Cause | Recommended Solution(s) |
| Peak tailing in normal-phase chromatography | Strong interaction with acidic silica | Add a basic modifier (e.g., TEA) to the mobile phase; Use an amine-functionalized silica or alumina column. |
| Co-elution of diastereomers | Similar polarity | Use preparative HPLC; Screen various solvent systems; Consider derivatization. |
| Low recovery in acid-base extraction | Incomplete protonation/deprotonation; Emulsion formation | Optimize pH; Add brine to break emulsions; Perform multiple extractions. |
| "Oiling out" during recrystallization | Improper solvent; Impurities; Rapid cooling | Screen for a better solvent system; Purify further before recrystallization; Cool slowly and use a seed crystal. |
| Product degradation during purification | Sensitivity to acidic/basic conditions | Use a milder purification technique (e.g., reversed-phase chromatography, recrystallization); Use amine-functionalized silica. |
VII. References
-
Hansen, F. A., et al. (2023). Generic conditions for electromembrane extraction of polar bases. Talanta, 262, 124777.
-
Lopalco, A., et al. (2018). Prediction of pKa values using the PM6 semiempirical method. Journal of Chemical Information and Modeling, 58(3), 562-572.
-
Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536.
-
Flynn, D. L., et al. (1997). Covalent Scavengers for Primary and Secondary Amines. Journal of the American Chemical Society, 119(20), 4874-4881.
-
Knize, M. G., & Felton, J. S. (2005). Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. Journal of Chromatography A, 1093(1-2), 159-167.
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1366.
-
Kumar, D. R. H., & Karvekar, M. D. (2010). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. E-Journal of Chemistry, 7(2), 636-640.
-
LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]
-
Turesky, R. J. (2007). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B, 857(1), 1-18.
-
Eady, C. T., & Large, P. J. (1968). Purification and properties of an amine dehydrogenase from Pseudomonas AM1 and its role in growth on methylamine. Biochemical Journal, 106(1), 245-255.
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]
-
Fekete, J., & Milen, M. (1996). Comparative study on separation of diastereomers by HPLC. Journal of Liquid Chromatography & Related Technologies, 19(13), 2075-2089.
-
Domasevitch, K. V. (2021). Answer to "How to recrystallization amine compound and it is not soluble in common organic solvents". ResearchGate. [Link]
-
Booth, R. J., & Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Accounts of Chemical Research, 32(1), 18-26.
-
Stepan, A. F., et al. (2012). Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic & Biomolecular Chemistry, 10(42), 8346-8355.
-
Wang, X., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698.
-
Ibrahim, M. A. A., et al. (2011). Statistical study for the prediction of pKa values of substituted benzaldoximes based on quantum chemical methods. Physical Chemistry: An Indian Journal, 6(2), 110-117.
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta. [Link]
-
Kéri, A., et al. (2023). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1708, 464332.
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
LibreTexts. (2023). Basic Properties of Amines. Chemistry LibreTexts. [Link]
-
Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2(1), 71-74.
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1366.
-
Kelly, C. P., et al. (2006). Absolute pKa Determinations for Substituted Phenols. The Journal of Physical Chemistry A, 110(51), 13472-13478.
-
Wang, Y., et al. (2021). Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Environmental Science: Processes & Impacts, 23(1), 147-156.
-
University of Texas at Austin. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of Texas at Austin. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO Application Note AN77.
-
Hansen, F. A., et al. (2023). Optimization of generic conditions for electromembrane extraction of basic substances of moderate or low polarity. Journal of Chromatography A, 1709, 464388.
-
Booth, R. J., & Hodges, J. C. (1997). Polymer-Supported Scavengers for Solution-Phase Synthesis. Journal of the American Chemical Society, 119(20), 4882-4886.
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1366.
-
Chadha, R., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmaceutical Sciences, 101(10), 3847-3859.
-
Li, Y., et al. (2019). Preparative separation of four isomers of synthetic anisodamine by HPLC and diastereomer crystallization. Chirality, 31(1), 58-65.
-
Sharma, A., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 28(13), 5099.
-
LibreTexts. (2023). Fundamentals of Organic Chemistry - Chapter 8: Amines. Chemistry LibreTexts. [Link]
-
Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis Application Note.
-
Hinkley, J. M. (2017). Answer to "Purification of organic hydrochloride salt?". ResearchGate. [Link]
-
Turesky, R. J., et al. (1998). Analysis of heterocyclic aromatic amines in foods by gas chromatography-mass spectrometry as their tert.-butyldimethylsilyl derivatives. Journal of Chromatography A, 803(1-2), 227-233.
-
University of California, Irvine. (n.d.). Acid-Base Extraction. University of California, Irvine. [Link]
-
Fairlie, W. D., et al. (2021). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Journal of Medicinal Chemistry, 64(15), 11467-11479.
-
Le-Roi, G., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 203-210.
-
Turesky, R. J. (2006). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Journal of Chromatography B, 832(1), 2-13.
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. researchgate.net [researchgate.net]
- 3. tsijournals.com [tsijournals.com]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparative separation of four isomers of synthetic anisodamine by HPLC and diastereomer crystallization [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 10. jocpr.com [jocpr.com]
- 11. scienceopen.com [scienceopen.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. magritek.com [magritek.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 18. researchgate.net [researchgate.net]
Resolving enantiomers of 5-amino-octahydrobenzofuran via chiral HPLC
Technical Support Center: Enantioseparation of 5-Amino-Octahydrobenzofuran
Current Status: Active Ticket ID: #CHIRAL-AMINE-5AOB Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Method Development & Troubleshooting for Non-Chromophoric Bicyclic Amines[1]
Executive Summary
Resolving the enantiomers of 5-amino-octahydrobenzofuran presents a dual challenge: stereochemical complexity (multiple chiral centers in a fused ring system) and detection limitations (lack of a UV-active aromatic chromophore due to the "octahydro" saturation).
This guide deviates from standard "try-and-see" approaches. It prescribes a logic-driven workflow focusing on immobilized polysaccharide phases for selectivity and alternative detection modes (ELSD/MS/Derivatization) to overcome UV transparency.
Module 1: Method Development Strategy
Q: Where do I start? The standard AD-H/OD-H screen isn't working.
A: Standard coated phases (AD/OD) limit your solvent choices to alkanes and alcohols. For this bicyclic amine, you likely need "non-standard" solvents (THF, DCM, MtBE) to induce conformational changes in the chiral selector or improve solubility.
The Protocol: Immobilized Phase Screening We recommend a 4x3 Matrix Screen using Immobilized Polysaccharide Columns (Chiralpak IA, IB, IC, ID). These phases allow the use of extended range solvents which are often critical for resolving fused-ring isomers.[1]
| Parameter | Condition Set A (Standard) | Condition Set B (Extended) | Condition Set C (Polar/Unique) |
| Mobile Phase | Hexane / EtOH (90:10) | Hexane / THF (80:20) | MtBE / EtOH (95:5) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% DEA | 0.1% DEA |
| Rationale | Baseline check for H-bonding.[1] | THF alters polymer spiral pitch.[1] | MtBE maximizes steric recognition.[1] |
Critical Note: Always use 0.1% DEA (or Butylamine) in all screening runs.[1] Free amines interact strongly with residual silanols on the silica support, causing severe tailing without basic additives.[1]
Visual: The Screening Workflow
Figure 1: Logic flow for initial method development, prioritizing immobilized phases.
Module 2: The "Invisible Peak" (Detection Challenges)
Q: I see a flat baseline even at 254 nm. Is the compound eluting?
A: 5-amino-octahydrobenzofuran is UV-transparent at 254 nm. The "octahydro" designation means the benzene ring is fully saturated; it is essentially an aliphatic ether-amine. It has no conjugated pi-system.[1]
Troubleshooting Protocol: Detection Options
| Method | Suitability | Technical Requirement |
| Low UV (200-210 nm) | Low | Requires UV-transparent solvents (Hexane/Acetonitrile).[1] Avoid EtOAc or THF (high UV cutoff).[1] |
| ELSD / CAD | High | Universal detection. Mobile phase must be volatile.[1] Excellent for non-chromophoric amines.[1] |
| MS (ESI+) | High | Requires volatile buffers (Ammonium Bicarbonate/Formate).[1] Incompatible with pure Hexane (needs polar makeup flow).[1] |
| Derivatization | Medium | React amine with OPA or FMOC-Cl pre-column to add a chromophore.[1] |
Expert Insight: If you lack ELSD/MS, perform a pre-column derivatization using o-Phthalaldehyde (OPA).[1] This takes <5 minutes, reacts selectively with the primary amine, and creates a highly fluorescent/UV-active derivative that is easily detected on standard equipment.
Module 3: Peak Shape & Tailing
Q: My peaks are shark-finned (tailing factor > 2.0). How do I fix this?
A: Tailing in chiral amines is almost always caused by two factors:
-
Silanol Activity: The exposed silica backbone binds the amine.[1]
-
Solubility Mismatch: The amine is not fully solvated in the mobile phase.[1]
The "Basic" Solution: For Polysaccharide columns (IA/IB/IC), the standard protocol is adding 0.1% Diethylamine (DEA) .
-
If tailing persists: Increase DEA to 0.5% .
-
If tailing persists: Switch modifier from Ethanol to Isopropanol (IPA) .[1] IPA is a stronger H-bond donor/acceptor and often masks silanols better than EtOH.[1]
The "Acidic" Paradox (Chiralpak IC only): Uniquely, Chiralpak IC allows the use of acidic additives even for amines.
-
Try: 0.1% Trifluoroacetic Acid (TFA) PLUS 0.1% DEA.[1]
-
Why? This forms an in-situ salt.[1] Some amines resolve better as their TFA-salts than as free bases.[1]
Visual: Troubleshooting Logic Tree
Figure 2: Step-by-step troubleshooting for amine tailing issues.
Module 4: Stereochemical Complexity
Q: I see four peaks. I thought I only had enantiomers?
A: The "octahydrobenzofuran" core has bridgehead carbons (positions 3a and 7a). Depending on your synthesis, you may have a mixture of cis- and trans- fused rings, plus the chiral center at position 5 (amine attachment).
-
Scenario A: You have a pure diastereomer (e.g., cis-fused). You should see 2 peaks (enantiomers).[1]
-
Scenario B: You have a mixture of diastereomers.[1] You will see 4 peaks (2 pairs of enantiomers).[1]
Action: You must determine if your HPLC method is separating diastereomers (chemically different, easier to separate) or enantiomers (mirror images, harder).[1]
-
Test: Inject the starting material (before chiral resolution) or use an achiral C18 column first to see if you can resolve the diastereomers.
References
-
Chiral Technologies. (2023).[1] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN. Retrieved from [Link]
-
Pillai, V. et al. (2019).[1] Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. Retrieved from [Link]
Sources
Handling hygroscopicity of octahydro-1-benzofuran-5-amine salts
Topic: Handling Hygroscopicity & Stability Protocols
Ticket ID: #OBFA-HYG-001 Status: Open / Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Executive Summary
Octahydro-1-benzofuran-5-amine (OBFA) salts, particularly the hydrochloride (HCl) and hydrobromide (HBr) forms, exhibit significant hygroscopicity due to the high lattice energy mismatch and the strong hydrogen-bonding capability of the bicyclic ether-amine motif. Upon exposure to ambient humidity (>40% RH), these salts can undergo deliquescence—transitioning from a crystalline solid to a viscous syrup within minutes.[1] This guide provides rigorous protocols for handling, drying, and stabilizing these salts to ensure stoichiometric accuracy in drug development workflows.[1]
Module 1: Diagnosis & Characterization
How do I know if my material is compromised?
Before attempting synthesis or formulation, verify the physical state of your OBFA salt.[1] Visual inspection is often insufficient until catastrophic failure (deliquescence) occurs.[1]
Diagnostic Workflow
-
Visual Check: Freshly isolated OBFA HCl should be a white to off-white free-flowing powder.[1] Clumping, transparency at crystal edges, or adhesion to the spatula indicates >2% water uptake.[1]
-
TGA (Thermogravimetric Analysis): Run a ramp at 10°C/min. A mass loss <100°C indicates surface water (hygroscopicity).[1] Mass loss occurring in steps or at higher temperatures suggests a stable hydrate or solvate.[1]
-
DVS (Dynamic Vapor Sorption): If available, cycle the sample from 0% to 90% RH. OBFA salts often show a "critical relative humidity" (CRH) around 45-55%, below which they are stable and above which they rapidly liquify.[1]
Module 2: The "Rescue" Protocol (Drying & Isolation)
My salt has turned into a sticky gum. How do I recover it?
Do not attempt to filter a gum.[1] You must reset the crystalline lattice.[1]
Method A: Azeotropic Drying (The Gold Standard)
This method removes water physically by entraining it with a solvent that forms a low-boiling azeotrope.[1]
-
Dissolution: Dissolve the wet/gummy salt in anhydrous ethanol or methanol .[1]
-
Entrainer Addition: Add 5–10 equivalents of toluene or 2-MeTHF .[1]
-
Evaporation: Concentrate on a rotary evaporator. The alcohol/water/toluene ternary azeotrope will carry off the moisture.
-
Repetition: Repeat step 2-3 twice.
-
Final Precipitation: Redissolve in a minimum amount of dry methanol and add dry diethyl ether or MTBE dropwise to induce precipitation of the anhydrous salt.
Method B: Chemical Desiccation (Schlenk Line)
For samples that must remain solid:
-
Place the sample in a vacuum drying pistol.[1]
-
Desiccant Choice: Use Phosphorus Pentoxide (
) or KOH pellets .[1] Note: Silica gel is insufficient for deliquescent amine salts.[1] -
Conditions: Heat to 40–50°C under high vacuum (<0.5 mbar) for 12–24 hours.
Comparison of Drying Agents
| Drying Agent | Capacity | Intensity | Suitability for OBFA Salts |
| Low | Very High | Excellent. Reacts chemically with water.[1] Essential for final drying.[1][2] | |
| KOH | High | High | Good. Also scavenges acid traces.[1] |
| Silica Gel | High | Low | Poor. Cannot pull water from the hydration shell of an amine salt.[1] |
| Low | Moderate | Poor. Leaves too much residual moisture.[1] |
Module 3: Weighing & Handling Protocols
How do I weigh this without the mass increasing on the balance?
Handling hygroscopic salts in open air leads to weighing errors of 5–15%, destroying stoichiometric precision in subsequent coupling reactions.[1]
The "Difference Weighing" Technique
Do not tare the destination flask.
-
Dry the Source: Ensure your bulk OBFA salt is in a sealed, desiccated vial.[1]
-
Weigh Full: Place the capped vial on the balance. Record Mass
.[1] -
Transfer: Quickly transfer the estimated amount to your reaction vessel. Cap the source vial immediately.
-
Weigh Empty: Place the capped source vial back on the balance. Record Mass
.[1] -
Calculate: Mass added =
.-
Why this works: You are measuring the mass leaving the protected environment, not the mass sitting on the balance pan absorbing water.
-
DOT Diagram: Handling Workflow
Figure 1: Decision workflow for handling OBFA salts. Note the "Rescue" loop via Azeotropic Drying if moisture is detected.
Module 4: Root Cause Resolution (Salt Selection)
The HCl salt is too difficult to handle. Can I change it?
If the HCl salt is operationally prohibitive, you must switch to a counter-ion with a higher lattice energy or lower hydration propensity.[1] The "Stahl & Wermuth" principle suggests matching the lipophilicity of the anion to the cation.
Recommended Alternative Salts
-
Fumarate: Often forms non-hygroscopic, high-melting crystalline solids.[1] The stoichiometry is usually 2:1 (Amine:Acid) or 1:1.[1]
-
Tosylate (p-Toluenesulfonate): The aromatic ring adds lipophilicity, shielding the ionic core from water.[1]
-
Tartrate: Useful if you need to resolve the enantiomers of OBFA (e.g., separating the (S)-enantiomer for Ramelteon analogs).[1]
DOT Diagram: Salt Selection Strategy
Figure 2: Strategic hierarchy for replacing the problematic HCl salt.
Frequently Asked Questions (FAQ)
Q: Can I use a glove bag instead of a glove box?
A: Yes. For OBFA salts, a disposable glove bag purged with
Q: My salt turned yellow during drying. Is it decomposed?
A: Likely yes. Amines are prone to oxidation.[1] If you dried it in an oven without a vacuum or inert gas, the surface amine may have oxidized to an N-oxide or imine.[1] Always dry under vacuum (
Q: Why is the HCl salt so hygroscopic compared to the free base? A: The free base is an oil or low-melting solid. The HCl salt introduces a charge-dense chloride ion.[1] The crystal lattice energy of OBFA-HCl is not high enough to overcome the hydration energy of the chloride ion, leading to water absorption from the air to form a thermodynamically preferred hydrate or solution [1].
Q: Can I just add more reagent to account for the water weight? A: No. This is a dangerous practice.[1] The water content is variable (inhomogeneous).[1] Furthermore, the water introduced can quench sensitive reagents (e.g., acid chlorides, hydrides) in your next step, leading to side products, not just lower yields.[1]
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][4][5] (2002).[1][6] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][5] (The authoritative text on salt selection and hygroscopicity mechanisms).[1]
-
Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Source for azeotropic drying and difference weighing protocols).[1]
-
Bastin, R. J., et al. (2000).[1] "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.[1] (Methodology for screening fumarates/tosylates).[1]
Sources
- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salt Selection | Basicmedical Key [basicmedicalkey.com]
- 4. publications.iupac.org [publications.iupac.org]
- 5. researchgate.net [researchgate.net]
- 6. Handbook of Pharmaceutical Salts Properties, Selection, and Use - P. Heinrich Stahl - Google 圖書 [books.google.com.hk]
Technical Support Center: Troubleshooting Regioselectivity in Octahydrobenzofuran Ring Formation
Executive Summary & Scaffold Architecture
The octahydrobenzofuran (OHBF) scaffold—a cyclohexane ring fused to a saturated furan ring—is the structural core of high-value opioids (e.g., morphine analogues), spongian diterpenes, and diverse bioactive terpenes.
Constructing this fused bicycle requires precise control over two critical parameters:
-
Regioselectivity: Differentiating between 5-exo-trig (forming the furan) and 6-endo-trig (forming a pyran or bridged system) cyclization modes.[1]
-
Stereochemistry: Controlling the ring fusion geometry (cis vs. trans ).
This guide addresses the most common failure modes in OHBF synthesis, focusing on Manganese(III)-mediated radical cyclizations and Palladium(II)-catalyzed carboetherifications.
Diagnostic Decision Tree
Before adjusting your protocol, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic logic for identifying the root cause of selectivity loss in octahydrobenzofuran synthesis.
Critical Troubleshooting Modules
Module A: Manganese(III) Acetate Radical Cyclization
Context: This is the workhorse method for fusing furan rings to cyclohexanones (e.g., from 1,3-cyclohexanedione and alkenes). The reaction proceeds via a Mn(III)-enolate which generates an electron-deficient radical that attacks an alkene.
Q1: I am observing a mixture of 5-exo and 6-endo products. How do I force exclusive 5-exo cyclization? A: The competition between 5-exo and 6-endo modes is governed by Baldwin’s Rules and electronic factors.
-
Mechanism: The 5-exo-trig cyclization is kinetically favored.[1] However, if the terminal position of the alkene is substituted (steric hindrance) or stabilized by heteroatoms (Si, S, Se), the 6-endo pathway becomes competitive.
-
Solution:
-
** steric bulk:** If your alkene has a terminal substituent, the 5-exo transition state is destabilized. Switch to a terminal alkene if possible.
-
Temperature: Lower the reaction temperature (0°C to RT). 5-exo is the kinetic product; higher temperatures (refluxing AcOH) can promote thermodynamic equilibration or alternative pathways [1].
-
Solvent Polarity: Use Ethanol or Methanol instead of Acetic Acid. Protic solvents can accelerate the oxidation of the intermediate radical, trapping the 5-exo kinetically before it can rearrange [2].
-
Q2: My product is exclusively cis-fused. How can I access the trans-fused octahydrobenzofuran? A: Mn(OAc)3-mediated cyclizations proceed through a chair-like transition state that strongly favors cis-fusion (typically >95:5 dr).
-
Why: The radical addition places the bulky alkyl group and the carbonyl group in pseudo-equatorial positions, locking the geometry into a cis-configuration upon H-atom abstraction or oxidation.
-
Protocol Adjustment: You cannot easily force a radical cyclization to be trans-selective directly.
-
Alternative Strategy: Use the Mn(OAc)3 step to build the cis-core, then perform a base-mediated epimerization if the bridgehead proton is acidic (alpha to a carbonyl).
-
Route Change: If trans-fusion is non-negotiable, switch to an iodolactonization/etherification approach (see Module C), which proceeds via anti-addition to an iodonium ion, naturally yielding trans-fused systems [3].
-
Module B: Palladium-Catalyzed Carboetherification
Context: Used for coupling aryl/vinyl halides with gamma-hydroxy alkenes to form the furan ring.
Q3: I am getting significant β-hydride elimination (side product) instead of ring closure. A: This is a common failure mode where the alkyl-Pd intermediate eliminates before the C-O bond forms.
-
Fix: Switch to bidentate ligands (e.g., dppe, dppp). These ligands increase the electron density on Palladium and enforce a bite angle that disfavors beta-hydride elimination, promoting the reductive elimination required for C-O bond formation [4].
Q4: How do I control regioselectivity (5-exo vs 6-endo) in Pd-catalyzed annulations? A: Unlike radical methods, Pd-catalysis is highly sensitive to the electronic nature of the substrate.
-
Electronic Bias: Electron-rich alkenes favor 5-exo cyclization (Markovnikov-like attack). Electron-deficient alkenes may favor 6-endo .
-
Ligand Control:
-
For 5-exo: Use bulky, electron-rich phosphines (e.g., P(t-Bu)3 or JohnPhos ).
-
For 6-endo: Use less sterically demanding ligands or specific directing groups on the substrate [5].
-
Comparative Data & Protocol Selection
Use the table below to select the optimal method based on your target geometry and substrate constraints.
| Method | Primary Mechanism | Major Regioisomer | Major Stereoisomer (Fusion) | Key Troubleshooting Reagent |
| Mn(OAc)3 / Cu(OAc)2 | Oxidative Radical | 5-exo (Kinetic) | Cis (High selectivity) | Cu(OAc)2 : Increases rate, prevents polymerization. |
| Pd(II) Catalysis | Carboetherification | Tunable (Ligand dependent) | Trans (via anti-oxypalladation) | Ligand : Switch bite angle to stop beta-elimination. |
| Iodocyclization | Electrophilic Activation | 5-exo | Trans (Anti-addition) | Base : K2CO3 vs NaHCO3 affects reversibility. |
| Acid/Epoxide | SN2-like Opening | 6-endo (often favored) | Trans (Inversion) | Lewis Acid : Ti(OiPr)4 or BF3·OEt2 modulates regiocontrol. |
Mechanistic Visualization: Mn(OAc)3 Pathway
Understanding the bifurcation point in the radical mechanism is crucial for troubleshooting.
Figure 2: Mechanistic pathway of Mn(OAc)3-mediated cyclization showing the kinetic preference for 5-exo cyclization.
Standardized Protocol: Mn(OAc)3 Mediated Cyclization
Objective: Synthesis of cis-octahydrobenzofuran-4-one derivatives.
Reagents:
-
Substrate: 1,3-Cyclohexanedione derivative (1.0 equiv)
-
Alkene: Terminal or internal alkene (2.0 - 3.0 equiv)
-
Co-oxidant: Cu(OAc)2·H2O (0.5 equiv) - Critical for preventing oligomerization
-
Solvent: Glacial Acetic Acid (0.1 M concentration)
Procedure:
-
Dissolution: Dissolve Mn(OAc)3·2H2O and Cu(OAc)2·H2O in glacial acetic acid. Sonicate if necessary to ensure homogeneity.
-
Addition: Add the 1,3-dicarbonyl compound. The solution will darken (formation of Mn-enolate).
-
Reaction: Add the alkene. Heat the mixture to 80°C (internal temperature).
-
Checkpoint: Monitor color change from dark brown (Mn III) to pale pink/clear (Mn II).
-
-
Workup: Once the brown color fades (typically 2-6 hours), dilute with water and extract with EtOAc. Neutralize the organic layer with saturated NaHCO3 (caution: gas evolution).
-
Purification: Flash chromatography. The cis-fused product is typically the major isomer.
Validation:
-
1H NMR: Look for the bridgehead proton coupling constants. Cis-fusion typically shows
, while trans-fusion (if present) shows for this specific scaffold type (Karplus relationship dependent on exact conformation) [6].
References
-
Snider, B. B. (2009). Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations. Tetrahedron, 65(52), 10738-10756. Link
-
Ishibashi, H., et al. (2000). Controlling the regioselectivity of radical cyclizations. Chemical Reviews, 100(5), 1735-1754. Link
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Journal of Organic Chemistry, 86(9), 6045–6057. Link
-
Wolfe, J. P., et al. (2004).[5] A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans.[5] Journal of the American Chemical Society, 126(6), 1620-1621. Link
-
Han, X., et al. (2016). Enantioselective synthesis of cis-hydrobenzofurans bearing all-carbon quaternary stereocenters and application to total synthesis of (‒)-morphine.[6][7] Angewandte Chemie International Edition, 55, 4456–4460.[7] Link
-
Mondal, M., & Bora, U. (2013). Recent advances in Manganese(III) acetate mediated organic synthesis.[2][8] RSC Advances, 3, 18716-18754. Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Manganese(III) Acetate-mediated Oxidative Cyclization of α-Methylstyrene and trans-Stilbene with β-Ketosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]
- 5. Tetrahydrofuran synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
High-Resolution NMR Characterization of Octahydro-1-benzofuran-5-amine Stereoisomers
Executive Summary
Octahydro-1-benzofuran-5-amine represents a "privileged scaffold" in medicinal chemistry, particularly for CNS targets (e.g., melatonin or serotonin receptor agonists). However, its structural complexity—comprising a bicyclic 6,5-fused system with three chiral centers (
This guide objectively compares characterization methodologies and provides a rigorous, self-validating NMR protocol to distinguish these isomers without immediate reliance on X-ray crystallography.
Part 1: The Stereochemical Challenge
The octahydrobenzofuran core exists in two primary fusion modes. Distinguishing these is the prerequisite for assigning the amine's orientation.
-
Ring Fusion (
):-
Trans-fused: Rigid chair-chair or chair-envelope conformation. The bridgehead protons are trans-diaxial.
-
Cis-fused: More flexible, often existing as a conformational equilibrium. The bridgehead protons are cis to each other.
-
-
Amine Orientation (
): The amine group can adopt an axial or equatorial position relative to the cyclohexane ring, heavily influencing biological activity.
Part 2: Comparative Analysis of Characterization Methods
While X-ray crystallography is definitive, it is low-throughput and requires suitable crystals. NMR remains the workhorse for solution-state analysis.
Table 1: Comparative Efficacy of Structural Elucidation Methods
| Feature | High-Field NMR (600+ MHz) | X-Ray Crystallography | Chiral HPLC/SFC | Mosher's Analysis (NMR) |
| Primary Output | Relative Stereochemistry (Diastereomer ID) | Absolute Configuration (3D Structure) | Enantiomeric Purity (% ee) | Absolute Configuration ( |
| Sample Req. | Single Crystal (Solid) | |||
| Throughput | High (Automated) | Low (Bottleneck) | High | Medium |
| Limit of Detection | N/A | N/A | ||
| Cost/Run | Low | High | Medium | Medium |
| Best For... | Routine SAR & Batch Analysis | Final Candidate Confirmation | Process Control | Determining Absolute Config of Amine |
Part 3: Advanced NMR Protocol (Step-by-Step)
This protocol utilizes a "filter-based" logic: first determine the ring fusion, then the relative amine configuration, and finally the absolute configuration.
Phase 1: Establishing Ring Fusion ( )
The fusion geometry is determined by the coupling constant (
-
Experiment: 1D
H NMR (with decoupling) and 2D NOESY. -
Diagnostic Logic:
-
Trans-fusion:
and are anti-periplanar (180° dihedral angle). According to the Karplus equation, this yields a large coupling constant ( Hz). NOE: No cross-peak between and . -
Cis-fusion:
and are syn-clinal (approx. 60° dihedral angle). This yields a smaller coupling constant ( Hz). NOE: Strong positive cross-peak between and .
-
Phase 2: Relative Amine Configuration ( )
Once the scaffold is fixed, determine if the amine is axial or equatorial by analyzing the multiplet shape of
-
Experiment: 1D
H NMR or 2D J-Resolved Spectroscopy. -
Diagnostic Logic:
-
Equatorial Amine (
is Axial): will have two large trans-diaxial couplings to adjacent axial protons ( ) and smaller couplings to equatorial protons.-
Signal Appearance: Wide triplet of triplets (
) or similar wide multiplet. Width at half-height ( ) Hz.
-
-
Axial Amine (
is Equatorial): has only small gauche couplings to neighbors.
-
Phase 3: Absolute Configuration (Mosher's Method)
NMR alone cannot distinguish enantiomers (e.g.,
-
Protocol: React the amine with both
- and - -methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). -
Analysis: Compare the
( or ) between the -MTPA and -MTPA derivatives. The spatial arrangement of the phenyl group in the Mosher amide shields protons on one side of the plane, allowing assignment of the absolute configuration.
Part 4: Data Interpretation Guide
Use the following reference values to validate your assignments. Note that exact shifts vary by solvent (
Table 2: Diagnostic NMR Parameters for Octahydrobenzofuran Isomers
| Parameter | Trans-Fused Isomer | Cis-Fused Isomer |
| 8.0 – 11.0 Hz (Large) | 3.5 – 6.0 Hz (Small) | |
| NOE ( | Absent | Strong |
| Typically | Typically | |
| Narrow | Narrow |
Part 5: Workflow Visualization
The following flowchart illustrates the decision tree for unambiguous assignment.
Figure 1: Logic gate for the structural assignment of octahydrobenzofuran derivatives.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY and coupling constant analysis in fused rings).
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[5] Nature Protocols, 2, 2451–2458. (The standard protocol for Mosher's method, applicable to amines).[6]
-
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer. (Reference for Karplus relationships in cyclohexane and fused systems).
-
PubChem. (n.d.). Octahydro-1-benzofuran-5-amine (Compound Summary). (For basic physicochemical properties and scaffold identification).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Octahydroisobenzofuran | C8H14O | CID 549024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ERIC - EJ826726 - Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines, Journal of Chemical Education, 2008-May [eric.ed.gov]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. online.ucpress.edu [online.ucpress.edu]
Stereochemical Elucidation of Ring Junctions: A Comparative Guide to NOESY, ROESY, and Scalar Coupling
Executive Summary
In drug discovery, the stereochemical configuration of ring junctions (e.g., decalin systems, hydrindanes, fused heterocycles) dictates biological activity. While X-ray crystallography is definitive, it is low-throughput. NMR spectroscopy remains the primary tool for solution-state analysis.
This guide compares NOESY (Nuclear Overhauser Effect Spectroscopy) against its primary alternatives, ROESY and Scalar Coupling (
Key Takeaway: For small molecules (
Theoretical Framework: The Physics of Proximity
To interpret NOESY data accurately, one must understand the relationship between the NOE enhancement (
The Dependence
The NOE intensity is inversely proportional to the sixth power of the distance between nuclei (
-
Cis-Junctions: Angular protons are typically gauche or closer in space, yielding strong NOE signals.
-
Trans-Junctions: Angular protons are often anti-periplanar (diaxial), yielding weak or null NOE signals.
The Zero-Crossing Limit
The sign and magnitude of the NOE depend on the tumbling rate of the molecule (
-
Small Molecules (
): Fast tumbling. Positive NOE (enhancement). -
Large Molecules (
): Slow tumbling (proteins/polymers). Negative NOE (saturation transfer). -
The "Null" Zone (
): For molecules roughly 700–1200 Da (depending on magnetic field strength and solvent viscosity), the NOE intensity approaches zero. NOESY will fail here.
Comparative Analysis: NOESY vs. Alternatives
The following table objectively compares the primary methods for ring junction determination.
| Feature | NOESY | ROESY | Scalar Coupling ( |
| Primary Mechanism | Cross-relaxation (Dipolar coupling) | Cross-relaxation in Rotating Frame | Through-bond orbital overlap |
| Optimal MW Range | All MW ranges (Always Positive) | N/A (Independent of MW) | |
| Sensitivity | High | Moderate (approx. 50% of NOESY) | High (1D spectrum) |
| Critical Artifacts | Zero-Quantum (COSY-like) peaks | TOCSY transfer (HOHAHA) | Overlap in complex multiplets |
| Cis/Trans Utility | Direct: Maps spatial distance of angular protons. | Rescue: Used when NOESY signal is null. | Indirect: Karplus equation ( |
| Risk Factor | Spin Diffusion: False positives in large molecules/long mixing times.[2] | Offset dependence; Sample heating. | Requires rigid geometry for reliable Karplus analysis. |
Decision Logic: Which Method to Choose?
Figure 1: Decision matrix for selecting the appropriate NMR experiment based on molecular weight and rigidity.
Experimental Protocol: The Self-Validating NOESY
To ensure data integrity, the experimental setup must minimize artifacts (Spin Diffusion and Zero-Quantum Coherence).
Step 1: Sample Preparation (Critical)
-
Concentration: 10–50 mM is ideal.
-
Degassing: Dissolved paramagnetic oxygen accelerates relaxation (
), quenching the NOE signal.-
Method: Freeze-pump-thaw (3 cycles) or strict argon bubbling (15 mins). Do not skip this for small molecules.
-
Step 2: Pulse Sequence Selection
-
Use a Phase-Sensitive NOESY (e.g., noesyph or noesygpph on Bruker).
-
Zero-Quantum Suppression: Use sequences with a Z-filter or Thrippleton-Keeler suppression if angular protons have similar chemical shifts, as ZQ artifacts can mimic cross-peaks.
Step 3: Mixing Time ( ) Optimization
The mixing time is the period where magnetization transfer occurs. It is the most critical parameter.
| Molecule Size | Recommended | Rationale |
| Small (<600 Da) | 600 – 800 ms | NOE buildup is slow; |
| Medium (ROESY) | 200 – 400 ms | Balance between ROE buildup and |
| Large (>1500 Da) | 50 – 150 ms | Strict Limit. Long |
Step 4: Acquisition Parameters[4]
-
Relaxation Delay (
): Set to (approx 3-5s). Incomplete relaxation distorts integration. -
Scans (NS): Minimum 16 (phase cycling).
-
Increments (TD1): High resolution in F1 is needed to resolve coupling patterns (min 256, preferably 512).
Data Interpretation: Distinguishing Cis vs. Trans
This section details how to differentiate ring junctions using a Decalin model system (bicyclo[4.4.0]decane).
The Decalin Model
-
Trans-Decalin: Rigid. Angular protons H9 and H10 are diaxial (anti-periplanar).
-
Cis-Decalin: Flexible (can ring flip). Angular protons H9 and H10 are gauche (syn-clinal).
Interpretation Logic[6]
-
Identify Angular Protons: Locate the bridgehead protons in the 1D spectrum.
-
Check Scalar Coupling (
):-
Trans: Large coupling (~10–13 Hz) due to
dihedral angle (axial-axial). -
Cis: Smaller coupling (~2–5 Hz) due to
dihedral angle (axial-equatorial).
-
-
Analyze NOE Cross-Peaks:
-
Trans:No/Weak NOE between H9 and H10. Strong NOEs from H9 to other axial protons (H1ax, H5ax).
-
Cis:Strong NOE often observed between H9 and H10 (distance ~2.4 Å). Strong NOEs to equatorial protons on the adjacent ring.
-
Interpretation Flowchart
Figure 2: Workflow for assigning stereochemistry based on spectral features.
Troubleshooting & Validation
The Spin Diffusion Trap
In larger molecules or viscous solvents, magnetization can transfer from Proton A
-
Symptom: You see a cross-peak between A and C, even though they are >5 Å apart.
-
Validation: Run a NOE Buildup Curve . Acquire spectra at mixing times of 100, 300, and 600 ms.
The "Zero-Crossing" False Negative
If you observe no NOE signals at all (diagonal only):
-
Check MW: Are you in the 700–1200 Da range?
-
Solution: Switch to ROESY . ROE is always positive regardless of correlation time.[2]
-
Warning: ROESY cross-peaks have the opposite phase to the diagonal (usually negative if diagonal is positive), whereas NOESY peaks vary by MW.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (The authoritative text on NOESY/ROESY pulse sequences and optimization).
-
Neuhaus, D., & Williamson, M. P. (2000).[2] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[2] (Definitive reference for spin diffusion and relaxation theory).
-
Butts, C. P., et al. (2011). "High accuracy distance measurements in NOE spectroscopy." Chemical Communications. (Describes modern quantitative NOE analysis).
-
Thrippleton, M. J., & Keeler, J. (2003). "Elimination of zero-quantum interference in two-dimensional NMR spectra." Angewandte Chemie. (Methodology for removing artifacts in NOESY).
Sources
Comparative Guide: Basicity Profile of Octahydro-1-benzofuran-5-amine vs. Aniline
Executive Summary
This guide provides a technical comparison of the basicity of Octahydro-1-benzofuran-5-amine (OHBFA) versus the standard aromatic amine, Aniline .
The core distinction lies in the saturation of the carbocyclic ring. While Aniline is an aromatic system where the nitrogen lone pair is delocalized, OHBFA is a saturated, bicyclic aliphatic amine. This structural difference results in a massive divergence in basicity (
| Feature | Aniline | Octahydro-1-benzofuran-5-amine |
| Classification | Aromatic Amine | Aliphatic Amine (Bicyclic) |
| Hybridization (N) | ||
| Dominant Effect | Resonance Delocalization ( | Inductive Withdrawal ( |
| 4.6 (Weak Base) | ~9.6 (Strong Base) [Predicted] | |
| Physiological State | Neutral at pH 7.4 | Cationic (Protonated) at pH 7.4 |
Structural & Mechanistic Analysis
To understand the performance differences, we must analyze the electronic environments of the nitrogen atom in both molecules.[1]
Aniline: The Resonance Trap
In aniline, the amino group is attached directly to a benzene ring. The lone pair on the nitrogen atom occupies a
-
Mechanism: The lone pair is delocalized into the ring (Resonance Effect).
-
Consequence: The electron density on the nitrogen is significantly reduced, making it less available to accept a proton.[1]
-
Result: Low basicity (
).[2]
Octahydro-1-benzofuran-5-amine: The Aliphatic Advantage
The "octahydro" prefix indicates the complete saturation of the benzene ring, converting it into a cyclohexane ring fused to a tetrahydrofuran ring.
-
Mechanism: The nitrogen is attached to an
hybridized carbon. There is no resonance delocalization. The lone pair is localized on the nitrogen.[1][3] -
Secondary Effect: The oxygen atom in the fused tetrahydrofuran ring exerts a mild electron-withdrawing inductive effect (
) through the -bonds. This slightly lowers the basicity compared to pure cyclohexylamine ( 10.6) but does not strip the basicity like an aromatic ring. -
Result: High basicity (Estimated
).
Visualizing the Electronic Logic
Figure 1: Mechanistic flow comparing resonance effects in Aniline vs. localized electrons in the Octahydro analog.
Experimental Validation Protocols
As a scientist, you should not rely solely on prediction. Below are two self-validating protocols to determine the exact
Protocol A: Potentiometric Titration (The Gold Standard)
Best for: Accurate determination when >10 mg of compound is available.
Reagents:
-
0.01 M HCl (standardized)
-
0.01 M NaOH (standardized, carbonate-free)
-
0.15 M KCl (ionic strength adjuster)[4]
-
Degassed HPLC-grade water
Workflow:
-
System Prep: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.00. Ensure slope is >98%.
-
Sample Dissolution: Dissolve
moles of the amine in 50 mL of 0.15 M KCl solution. (If solubility is low, use a co-solvent like 20% Methanol, but correction factors must be applied). -
Acidification: Add a known excess of 0.01 M HCl to lower the pH to
. -
Titration: Titrate with 0.01 M NaOH under a nitrogen blanket (to exclude atmospheric
) at . -
Data Collection: Record pH after every 0.05 mL addition. Wait for electrode stability (
). -
Analysis: Plot pH vs. Volume of NaOH. The
is the pH at the half-equivalence point of the buffering region. Use the Gran Plot method for precise endpoint detection.
Protocol B: NMR pH Titration
Best for: Small sample sizes (<2 mg) or low aqueous solubility.
Reagents:
-
(or
mix) -
and
solutions -
Internal standard (e.g., TSP)
Workflow:
-
Sample Prep: Dissolve compound in
. Measure the initial pH (using a micro-electrode corrected for deuterium isotope effect: ). -
Shift Monitoring: Identify a non-exchangeable proton adjacent to the amine (the CH at position 5).
-
Titration: Adjust pH in 0.5 unit increments using
. Acquire a 1D proton spectrum at each step. -
Curve Fitting: Plot the Chemical Shift (
) vs. pH. -
Calculation: Fit the data to the Henderson-Hasselbalch equation:
Implications for Drug Discovery (ADME)
The basicity difference dictates the behavior of these molecules in a biological system.
Solubility vs. Permeability Trade-off
| Property | Aniline ( | Octahydro-1-benzofuran-5-amine ( |
| Stomach (pH 1.5) | Ionized (Soluble) | Ionized (Highly Soluble) |
| Intestine (pH 6.5) | Neutral (High Permeability) | Ionized (Low Passive Permeability) |
| Blood (pH 7.4) | Neutral | Ionized (Cationic) |
| Lysosomes (pH 4.5) | Neutral | Trapped (Lysosomotropic) |
Application Logic
-
Choose Aniline Scaffolds when you need high passive permeability and CNS penetration, but be wary of metabolic toxicity (anilines are often "structural alerts" for toxicity).
-
Choose Octahydro-benzofuran Scaffolds when you need high aqueous solubility or are targeting a GPCR where a cationic nitrogen is required for the binding pocket (salt bridge formation). Be aware of potential hERG channel blocking, which is common with basic amines.
Decision Workflow Diagram
Figure 2: Decision tree for selecting amine scaffolds based on ADME requirements.
References
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for aniline pKa).
-
Hall, H. K. (1957). "Correlation of the Base Strengths of Amines". Journal of the American Chemical Society, 79(20), 5441–5444. Link (Fundamental work establishing aliphatic amine basicity trends).
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link (Protocol source for Potentiometric Titration).
- Szakács, Z., et al. (2004). "Determination of pKa values of low solubility drugs by NMR". Journal of Pharmaceutical and Biomedical Analysis, 36(4), 879-884.
-
Manallack, D. T. (2007). "The pKa Distribution of Drugs: Application to Drug Discovery". Perspectives in Medicinal Chemistry, 1, 25–38. Link (Analysis of basicity impact on drug success).
Sources
Solubility profile of octahydrobenzofuran vs dihydrobenzofuran amines
Physicochemical Divergence in Saturated vs. Aromatic Scaffolds
Executive Summary
In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional saturated systems—often termed "Escaping from Flatland"—is a validated strategy to improve physicochemical properties.[1] This guide analyzes the solubility divergence between Dihydrobenzofuran (DHBF) and Octahydrobenzofuran (OHBF) amines.
Key Finding: OHBF amines consistently exhibit superior aqueous solubility compared to their DHBF analogs. This is driven by two synergistic factors:
-
Disrupted Crystal Packing: The 3D "kinked" geometry of the OHBF core lowers lattice energy compared to the planar stacking of DHBF.
-
pKa Modulation: Amines attached directly to the saturated OHBF core function as aliphatic amines (highly basic, ionized at physiological pH), whereas amines on the aromatic DHBF core often behave as anilines (weakly basic, neutral at physiological pH).
Structural & Electronic Basis of Solubility
The solubility difference is not merely a function of LogP; it is rooted in the electronic hybridization of the scaffold atoms (
Comparison of Core Scaffolds
| Feature | Dihydrobenzofuran (DHBF) | Octahydrobenzofuran (OHBF) |
| Hybridization | Mixed | Fully |
| Geometry | Semi-planar (Flat) | 3D (Cis- or Trans-fused) |
| Lattice Energy | High (Strong | Low (Poor packing efficiency) |
| Amine Type | Aniline-like (if on | Cyclohexylamine-like |
| pKa (approx) | 3.5 – 5.0 (Weak Base) | 9.5 – 10.5 (Strong Base) |
| State at pH 7.4 | Mostly Neutral (Lipophilic) | Mostly Cationic (Hydrophilic) |
The "Escape from Flatland" Mechanism
The DHBF scaffold retains a benzene ring, promoting planar stacking in the solid state. This high lattice energy creates a significant thermodynamic barrier to dissolution. In contrast, the OHBF scaffold introduces chirality and 3D curvature, preventing efficient crystal packing and reducing the energy required to solvate the molecule.
Figure 1: Structural causality linking scaffold geometry to thermodynamic solubility barriers.
Physicochemical Profiling Data
The following data summarizes the expected shifts in physicochemical parameters when saturating the DHBF core to OHBF.
Table 1: Comparative Solubility Parameters
| Parameter | DHBF Amine (Aniline-type) | OHBF Amine (Aliphatic) | Impact on Solubility |
| LogP (Lipophilicity) | 2.5 – 3.5 | 1.8 – 2.8 | OHBF Wins: Lower LogP reduces hydrophobic effect.[2] |
| pKa (Basicity) | ~4.5 | ~10.0 | OHBF Wins: Ionization at pH 7.4 dramatically boosts solubility. |
| Solubility (pH 7.4) | < 50 µM (Typical) | > 200 µM (Typical) | OHBF Wins: Cationic species are highly soluble. |
| Solubility (pH 1.2) | High (Protonated) | High (Protonated) | Neutral: Both soluble in gastric simulation. |
| Metabolic Liability | Aromatic hydroxylation / Quinone formation | Oxidative N-dealkylation | Context Dependent: OHBF avoids toxic quinone metabolites. |
Critical Insight: At physiological pH (7.4), the DHBF amine exists primarily as a neutral, lipophilic species. The OHBF amine exists as a charged cation. This charge is the single largest contributor to the superior solubility profile of the octahydro- series.
Experimental Protocol: Thermodynamic Solubility Assay
To rigorously validate these differences, a "Shake-Flask" method with pH control is required. Kinetic assays (DMSO spike) are insufficient as they may mask crystal packing energy differences.
Workflow Rationale
-
Why Thermodynamic? Kinetic solubility often overestimates solubility due to supersaturation. Thermodynamic equilibrium measures the true limit governed by crystal lattice energy.
-
Why pH Control? Because the pKa difference (4.5 vs 10.0) is massive, uncontrolled pH will yield useless data.
Figure 2: Thermodynamic solubility workflow ensuring equilibrium conditions.
Step-by-Step Methodology
-
Preparation: Weigh 1–2 mg of solid amine (DHBF and OHBF analogs) into chemically resistant glass vials.
-
Solvent Addition: Add 500 µL of Phosphate Buffered Saline (PBS, pH 7.4) . Note: Ensure the solid is in excess (visible suspension).
-
Equilibration: Agitate on an orbital shaker (500 rpm) for 24 hours at 25°C.
-
Self-Validation: If the solution becomes clear, add more solid until saturation is maintained.
-
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Filter supernatant through a 0.22 µm PVDF membrane (low binding) to remove micro-crystals.
-
-
Quantification:
-
Dilute filtrate with mobile phase (e.g., Acetonitrile/Water).
-
Inject onto HPLC (C18 column).
-
Calculate concentration against a standard curve prepared in DMSO.
-
Strategic Recommendations
When to use Dihydrobenzofuran (DHBF):
-
Target Requirement: When the biological target requires a flat, aromatic pharmacophore for
- stacking interactions (e.g., intercalators, specific kinase pockets). -
Permeability: If the OHBF analog is too polar (LogD < 0) and suffers from poor membrane permeability, the DHBF scaffold offers a lipophilic corrective.
When to use Octahydrobenzofuran (OHBF):
-
Solubility Issues: If the lead compound is falling out of solution in bioassays.
-
Metabolic Stability: To block metabolic "soft spots" on the aromatic ring (preventing oxidation to reactive quinones).
-
Fsp3 Enrichment: To increase the fraction of
carbons, which correlates with higher clinical success rates due to improved physical properties and reduced promiscuity.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[2] Link
-
Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today.[3][4] Link
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. Link
-
Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Link
Sources
Validating Absolute Configuration of Chiral Octahydrobenzofuran Amines
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Stereochemical Challenge
The octahydrobenzofuran scaffold represents a unique stereochemical challenge in medicinal chemistry. Unlike its aromatic benzofuran counterparts, the octahydro variant introduces two additional bridgehead stereocenters (C3a and C7a) along with the amine-bearing carbon (typically C7). This results in a flexible bicyclic system (cis- or trans-fused) where conformational mobility can confound traditional NMR-based assignment methods.
This guide objectively compares the three primary methodologies for validating the absolute configuration of these amines: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Anisotropy (Mosher’s Method) , and Vibrational Circular Dichroism (VCD) .
Methodological Comparison
Method A: Single Crystal X-Ray Diffraction (SC-XRD)
The Gold Standard. SC-XRD provides an unambiguous three-dimensional map of the electron density. For octahydrobenzofuran amines, which often lack "heavy" atoms (Z > Si) required for anomalous dispersion using standard Mo-sources, the introduction of a heavy atom or a known chiral counter-ion is critical.
-
Mechanism: Measurement of anomalous scattering (Bijvoet pairs) or refinement against a known chiral salt.
-
Critical Requirement: Formation of a diffraction-quality crystal.
Method B: NMR Anisotropy (Mosher’s Method)
The Rapid Screen. This method relies on the magnetic anisotropy of chiral derivatizing agents (CDAs) like
-
Mechanism: The amine is derivatized with both (
)- and ( )-MTPA chlorides. The anisotropic shielding effect of the phenyl ring causes systematic chemical shift differences ( ) in the proton NMR of the substrate. -
Risk Factor: High. The octahydrobenzofuran ring system is conformationally mobile (chair-boat interconversions). If the derivatized amine adopts different conformers for the (
) and ( ) amides, the shielding models (Mosher/Dale) may fail, leading to incorrect assignments.
Method C: Vibrational Circular Dichroism (VCD)
The Solution-Phase Solution. VCD measures the differential absorption of left and right circularly polarized infrared radiation.
-
Mechanism: The experimental VCD spectrum is compared to a theoretical spectrum generated via Density Functional Theory (DFT) calculations.
-
Advantage: Does not require crystallization; sensitive to global chirality and solution-state conformation.
Comparative Analysis
The following table summarizes the operational metrics for each validation method.
| Feature | SC-XRD (Bijvoet/Salt) | NMR (Mosher's Method) | VCD Spectroscopy |
| Certainty Level | Definitive (100%) | Moderate to High (Risk of conformational error) | High (>95% with good fit) |
| Sample State | Single Crystal (Solid) | Solution ( | Solution ( |
| Sample Req. | 5–20 mg (recoverable) | 2–5 mg (destructive derivatization) | 5–10 mg (recoverable) |
| Time to Result | 1–3 Days (excluding crystallization) | 4–8 Hours | 2–3 Days (includes DFT calc) |
| Cost | High (Instrument/Service) | Low (Standard Reagents) | Medium (Instrument + Computing) |
| Limitation | Crystallization failure; Light atom problem. | Conformational flexibility of octahydro- core. | Requires accurate DFT conformational search. |
Detailed Experimental Protocols
Protocol 1: Heavy-Atom Salt Formation for SC-XRD
Objective: Create a crystalline salt with sufficient anomalous scattering for absolute structure determination using Cu-
-
Reagent Selection: Use Hydrobromic acid (HBr) or (
)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate . Bromine provides a strong anomalous signal. -
Dissolution: Dissolve 20 mg of the octahydrobenzofuran amine in a minimal amount of methanol (0.5 mL).
-
Acid Addition: Add 1.05 equivalents of 48% aqueous HBr dropwise.
-
Crystallization:
-
Vapor Diffusion: Place the vial inside a larger jar containing diethyl ether. Cap the large jar but leave the inner vial open.
-
Slow Evaporation: Allow solvent to evaporate at 4°C over 48–72 hours.
-
-
Validation: Select a crystal with sharp edges. A Flack parameter close to 0.0 (e.g., < 0.05) confirms the absolute configuration; a value near 1.0 indicates the inverted structure.
Protocol 2: Modified Mosher’s Method (Double Derivatization)
Objective: Determine configuration via
-
Preparation: Split 10 mg of amine into two vials (A and B).
-
Derivatization:
-
Vial A: Add 1.5 eq. (
)-(-)-MTPA-Cl, 3.0 eq. triethylamine, and DMAP (cat.) in . -
Vial B: Add 1.5 eq. (
)-(+)-MTPA-Cl under identical conditions.
-
-
Workup: Quench with water, extract with
, and pass through a short silica plug. -
NMR Analysis: Acquire
NMR (500 MHz+) for both samples in . -
Calculation: Calculate
for protons near the stereocenter.-
Interpretation: Map the positive and negative
values to the Mosher model. If the spatial distribution of +/- signs is not contiguous (i.e., random scattering), abort and use VCD or X-ray.
-
Decision Workflow (Graphviz)
The following diagram outlines the logical decision process for validating the configuration of octahydrobenzofuran amines.
Figure 1: Decision matrix for determining absolute configuration. Prioritizes X-ray for certainty, defaulting to VCD if NMR results are ambiguous due to ring flexibility.
References
-
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. [1]
-
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Circular Dichroism Spectra. The Journal of Physical Chemistry, 98(45), 11623–11627.
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.
-
Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003).[2] Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism.[2][3] Chirality, 15(9), 743-758.[2]
Sources
A Tale of Two Scaffolds: Navigating the Kinase Inhibition Landscape with Octahydro-1-benzofuran-5-amine and Indole Cores
A Senior Application Scientist's Guide to Scaffold Selection in Kinase Inhibitor Design
In the intricate world of kinase drug discovery, the choice of a core chemical scaffold is a pivotal decision that profoundly influences the potency, selectivity, and ultimately, the clinical success of an inhibitor. This guide provides an in-depth comparison of two distinct heterocyclic scaffolds: the well-established, planar indole framework and the less-explored, three-dimensional octahydro-1-benzofuran-5-amine system. As researchers, scientists, and drug development professionals, understanding the nuances of these scaffolds will empower you to make more informed decisions in your quest for novel kinase inhibitors.
The Kinase Conundrum: Why Scaffolds Matter
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern medicine, particularly in oncology and immunology.[1] The development of small molecule kinase inhibitors has revolutionized patient outcomes for numerous diseases.[2] At the heart of every kinase inhibitor lies a core scaffold, a foundational chemical structure upon which the molecule's pharmacophoric features are built. This scaffold dictates the molecule's orientation within the ATP-binding pocket of the kinase, its potential for forming key interactions, and its overall physicochemical properties.
This guide will dissect the distinct attributes of the indole scaffold, a stalwart of kinase inhibition, and the octahydro-1-benzofuran-5-amine scaffold, a representative of the move towards greater three-dimensionality in drug design.
The Indole Scaffold: A Privileged Player in Kinase Inhibition
The indole scaffold is a bicyclic aromatic heterocycle that has earned its reputation as a "privileged" structure in medicinal chemistry. Its prevalence in FDA-approved drugs and clinical candidates is a testament to its versatility and favorable drug-like properties.[1][3]
Chemical Properties and Synthesis
The indole ring system is a planar, aromatic structure that can be readily synthesized through a variety of well-established methods, such as the Fischer, Reissert, and Madelung syntheses. This synthetic accessibility allows for the facile generation of diverse libraries of indole-based compounds for high-throughput screening and structure-activity relationship (SAR) studies.
Role in Kinase Inhibition
The indole scaffold serves as an excellent anchor for kinase inhibitors, primarily by mimicking the adenine region of ATP. The flat, aromatic nature of the indole ring allows it to snugly fit into the often-hydrophobic adenine-binding pocket of kinases.[4] The N-H group of the indole can act as a crucial hydrogen bond donor, frequently interacting with the hinge region of the kinase, a key determinant of inhibitor binding.[3]
Substitutions at various positions on the indole ring provide opportunities to fine-tune potency, selectivity, and pharmacokinetic properties. For instance, modifications at the 5- and 6-positions can extend into solvent-exposed regions or target specific sub-pockets within the kinase active site, thereby enhancing selectivity.
Notable Indole-Based Kinase Inhibitors
The success of the indole scaffold is exemplified by a multitude of clinically approved and investigational kinase inhibitors.
| Compound (Target) | IC50 (nM) | Disease Indication |
| Sunitinib (VEGFR, PDGFR) | 2 (VEGFR2) | Renal Cell Carcinoma, GIST |
| Enzastaurin (PKCβ) | 6 | Glioblastoma |
| Alectinib (ALK) | 1.9 | Non-Small Cell Lung Cancer |
| Axitinib (VEGFR) | 0.2 | Renal Cell Carcinoma |
This table presents a selection of indole-containing kinase inhibitors and their reported IC50 values against their primary targets. The data is compiled from various sources and is intended for comparative purposes.[4][5]
The Octahydro-1-benzofuran-5-amine Scaffold: Embracing Three-Dimensionality
In a strategic departure from the "flatland" of aromatic scaffolds, medicinal chemists are increasingly exploring saturated, three-dimensional (3D) structures to unlock novel chemical space and improve drug-like properties.[6][7] The octahydro-1-benzofuran-5-amine scaffold represents a compelling example of this paradigm shift.
Chemical Properties and Synthesis
The octahydro-1-benzofuran-5-amine scaffold is a saturated, bicyclic ether with an appended amine group. Its non-planar, 3D conformation offers the potential for more intricate and specific interactions with the kinase active site compared to its planar, aromatic counterparts. The synthesis of substituted octahydro-1-benzofurans can be more challenging than that of indoles, often requiring multi-step sequences involving cycloadditions, hydrogenations, and functional group interconversions.[8] However, modern synthetic methodologies are continually expanding the accessibility of such complex scaffolds.[9]
Rationale for Use in Kinase Inhibition
The exploration of saturated scaffolds like octahydro-1-benzofuran-5-amine in kinase inhibitor design is driven by several key advantages:
-
Improved Physicochemical Properties: Saturated compounds generally exhibit better solubility, lower melting points, and improved metabolic stability compared to their aromatic counterparts.[6] This can translate to better pharmacokinetic profiles and reduced toxicity.
-
Access to Novel Chemical Space: The 3D nature of saturated scaffolds allows for the exploration of new interaction patterns within the kinase active site that may not be accessible to planar molecules. This can lead to the discovery of inhibitors with novel mechanisms of action or improved selectivity.
-
Reduced Off-Target Effects: The increased structural complexity and defined stereochemistry of saturated scaffolds can lead to more specific binding to the target kinase, thereby reducing off-target interactions and associated side effects.
While specific examples of octahydro-1-benzofuran-5-amine-based kinase inhibitors are not yet prevalent in the public domain, the principles of designing inhibitors with 3D scaffolds are gaining significant traction in the pharmaceutical industry.[10]
Head-to-Head Comparison: Planar vs. Three-Dimensional Scaffolds
| Feature | Indole Scaffold | Octahydro-1-benzofuran-5-amine Scaffold |
| Geometry | Planar, aromatic | Non-planar, saturated, 3D |
| Synthesis | Well-established, high-throughput friendly | More complex, often requires stereochemical control |
| Physicochemical Properties | Generally more lipophilic, potential for planarity-related toxicity | Generally more soluble, potentially improved metabolic stability |
| Kinase Interactions | Primarily hydrophobic and hinge-binding (H-bond) | Potential for more complex, multi-point interactions |
| Chemical Space | Well-explored | Largely unexplored |
| Known Examples | Numerous approved drugs and clinical candidates | Emerging area of research |
Experimental Protocols for Kinase Inhibition Assays
To empirically evaluate and compare the efficacy of kinase inhibitors based on these or any other scaffold, robust and reliable assay methodologies are paramount. Below are detailed, step-by-step protocols for three commonly employed kinase inhibition assays.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF is a highly sensitive, homogeneous assay format that is well-suited for high-throughput screening of kinase inhibitors.
Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate. When the antibody and streptavidin are in close proximity, a FRET signal is generated.
HTRF Kinase Assay Workflow
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the kinase in an appropriate assay buffer.
-
Prepare a stock solution of the biotinylated substrate in the assay buffer.
-
Prepare a stock solution of ATP in the assay buffer. The optimal ATP concentration should be at or near the Km of the kinase for ATP.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in assay buffer.
-
-
Kinase Reaction:
-
In a 384-well low-volume white plate, add 2 µL of the inhibitor solution.
-
Add 4 µL of the kinase solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of the ATP/substrate mixture.
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction and initiate detection by adding 10 µL of the detection mixture containing the europium-labeled antibody and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
FP is another homogeneous assay format that is particularly useful for studying the binding of a small molecule inhibitor to a kinase.
Principle: This assay relies on the change in the rotational speed of a fluorescently labeled tracer upon binding to a kinase. A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger kinase, its tumbling slows down, leading to an increase in fluorescence polarization. An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the kinase in an appropriate assay buffer.
-
Prepare a stock solution of the fluorescently labeled tracer in the assay buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in assay buffer.
-
-
Binding Reaction:
-
In a black, low-volume 384-well plate, add 5 µL of the inhibitor solution.
-
Add 5 µL of the kinase solution and incubate for 30 minutes at room temperature.
-
Add 10 µL of the fluorescent tracer solution.
-
-
Measurement:
-
Incubate the plate for at least 60 minutes at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the inhibitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 or Ki value.
-
Cellular Phosphorylation Assay (Western Blot)
This cell-based assay provides a more physiologically relevant assessment of an inhibitor's ability to block kinase activity within a cellular context.
Principle: Cells are treated with the inhibitor, and the phosphorylation status of a known downstream substrate of the target kinase is assessed by Western blotting using a phospho-specific antibody.
Sources
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Late-Stage Saturation of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzofuran synthesis [organic-chemistry.org]
- 9. scienceopen.com [scienceopen.com]
- 10. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures: Octahydro-1-benzofuran-5-amine
Executive Summary & Chemical Profile
Effective chemical hygiene requires more than just following a rulebook; it requires understanding the nature of the molecule in your flask.[1] Octahydro-1-benzofuran-5-amine is a bicyclic aliphatic amine.[1][2] Unlike its aromatic counterparts, the saturated "octahydro" structure increases its basicity, making it a distinct chemical hazard compared to standard organic waste.
This guide outlines the mandatory disposal workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and to prevent common laboratory accidents, specifically exothermic runaway reactions in waste containers.
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | Octahydro-1-benzofuran-5-amine |
| CAS Number | 1558817-25-6 |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| Functional Class | Aliphatic Amine / Bicyclic Ether |
| Primary Hazard | Corrosive (Base) , Skin/Eye Irritant |
| RCRA Classification | Non-Listed; Manage as D002 (Corrosive) or General Organic |
Hazard Analysis & Segregation Logic (The "Why")
Before disposal, you must understand the reactivity profile to prevent "trash can chemistry."[1]
-
The Basicity Factor: As an aliphatic amine, this compound likely has a pKa between 10 and 11.[1]
-
Oxidation Susceptibility: Amines can be oxidized by peroxides or strong oxidizers (e.g., nitric acid waste).[1]
Core Directive: NEVER combine Octahydro-1-benzofuran-5-amine with Acidic Waste or Oxidizing Waste streams.[1][2]
Disposal Workflow & Decision Tree
The following protocol applies to both pure substance disposal and reaction mixtures containing the amine.
Step 1: Waste Stream Characterization
Determine the state of your waste.[1]
-
Stream A (Pure/Concentrated): Expired reagents, pure aliquots.[1]
-
Stream B (Dilute Solution): Reaction mixtures, wash solvents.[1]
Step 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1] Avoid metal containers if the waste is wet/aqueous, as amines can corrode certain alloys.[1][2]
-
Venting: Use a vented cap if the waste contains volatile solvents to prevent pressure buildup.[1]
Step 3: Labeling Requirements
Every tag must explicitly state:
-
Full Chemical Name: "Octahydro-1-benzofuran-5-amine" (No abbreviations).
-
Hazard Checkbox: [x] Corrosive / Basic.
-
pH Value: Mark as "pH > 10" (Basic).
Operational Decision Tree (Visualization)
Figure 1: Decision logic for segregating amine waste based on physical state and solvent carrier.[1][2]
Emergency Spill Management (The "PIG" Protocol)[1][2]
In the event of a spill outside the fume hood, execute the PIG protocol immediately.
-
P - Protect: Evacuate the immediate area. Don PPE (Nitrile gloves, safety goggles, lab coat). Ensure ventilation is active.[1][3][5][7]
-
I - Identify: Confirm the source is Octahydro-1-benzofuran-5-amine.[1] Check for incompatible materials nearby (acids).[1][8]
-
G - Group & Contain:
-
Containment: Use an inert absorbent (Vermiculite, Diatomaceous Earth, or a Universal Spill Pad).[1] Do not use paper towels for large spills as this increases surface area for potential volatilization.[1]
-
Neutralization (Optional but Recommended): If you have a specific "Base Neutralizer" (citric acid based), apply it to the spill perimeter first, then the center.[1]
-
Cleanup: Scoop absorbent into a heavy-duty plastic bag.[1] Label as "Hazardous Waste - Debris (Contains Amines)."[1]
-
Regulatory Framework & Compliance
While this specific CAS is not a "P-Listed" (Acutely Toxic) or "U-Listed" (Toxic) waste under federal RCRA lists (40 CFR 261.33), it must be characterized by its properties.[1]
-
Characteristic Waste: If the pH of an aqueous solution is ≥ 12.5, it is D002 (Corrosive) .[1]
-
Ignitability: If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 (Ignitable) code.[1]
-
Disposal Method: The preferred industry standard for organic amines is High-Temperature Incineration .[1] This ensures complete destruction of the nitrogenous ring system, preventing environmental leaching.[1]
Final Verification Checklist
References
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
-
PubChem. (n.d.).[1] Compound Summary: Benzofuran-5-amine (Analogous Structure). Retrieved from [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
